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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Aza-bicyclo[3.1.1]heptan-3-one and Its Utility in Drug Discovery

Introduction: The Pursuit of Three-Dimensionality in Medicinal Chemistry In modern drug discovery, the strategic move away from "flat" aromatic structures towards more three-dimensional, saturated heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Three-Dimensionality in Medicinal Chemistry

In modern drug discovery, the strategic move away from "flat" aromatic structures towards more three-dimensional, saturated heterocyclic scaffolds is a well-established approach to improve physicochemical properties and unlock novel intellectual property. This "escape from flatland" has driven the exploration of rigid, bicyclic systems that can act as bioisosteres for common pharmacophores. Among these, the 6-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable nonclassical isostere of piperidine, one of the most ubiquitous heterocycles in approved pharmaceuticals.[1][2]

The constrained nature of the 6-azabicyclo[3.1.1]heptane system fixes the embedded piperidine ring into distinct conformations, offering medicinal chemists a powerful tool to refine structure-activity relationships (SAR) with high precision. Specifically, the introduction of a ketone at the 3-position yields 6-aza-bicyclo[3.1.1]heptan-3-one , a versatile synthetic intermediate. Due to its inherent instability as a free secondary amine, this compound is almost exclusively prepared and utilized in its N-protected form, most commonly as tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (N-Boc-6-azabicyclo[3.1.1]heptan-3-one) . This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this pivotal building block for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The introduction of the bicyclic framework imparts unique structural and physical properties. The N-Boc protected ketone is a stable, colorless solid at room temperature, facilitating its handling and storage in a laboratory setting. Below is a summary of its key properties.

PropertyValueSource
Chemical Name tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylateN/A
Common Name N-Boc-6-azabicyclo[3.1.1]heptan-3-oneN/A
CAS Number 1246281-86-6[3]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
Physical Form Colorless Solid[5]
Melting Point 80-82 °C[5]

Core Synthesis Protocol: A Scalable Approach

The synthesis of N-Boc-6-azabicyclo[3.1.1]heptan-3-one has been reported on a significant scale, making it an accessible building block for extensive research programs. The key transformation involves the oxidative decarboxylation of an N-Boc protected dicarboxylic acid intermediate using lead tetraacetate.[5] The causality behind this choice of reagent lies in its efficiency for cleaving vicinal dicarboxylic acids (or, in this case, a gem-dicarboxylic acid to a ketone) under relatively mild conditions suitable for the bicyclic core.

The overall synthetic workflow is a robust, multi-step process designed for scalability.

G cluster_0 Step 1: Malonate Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Oxidative Decarboxylation A Diethyl Malonate + NaH C N-Boc-diethyl 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate A->C DMF, 120°C B cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine B->C D N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic Acid C->D NaOH, MeOH/H₂O E N-Boc-6-azabicyclo[3.1.1]heptan-3-one (Target) D->E Pb(OAc)₄, Pyridine, Benzene, 80°C G A N-Boc-6-azabicyclo[3.1.1]heptan-3-one B 6-Aza-bicyclo[3.1.1]heptan-3-one (as hydrochloride salt) A->B HCl in Dioxane or TFA in CH₂Cl₂ C tert-Butanol + CO₂ A->C Byproducts

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Exploratory

6-aza-bicyclo[3.1.1]heptan-3-one NMR chemical shifts and spectra

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Aza-bicyclo[3.1.1]heptan-3-one This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of the 6-aza-bicyclo[3.1.1]he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Aza-bicyclo[3.1.1]heptan-3-one

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of the 6-aza-bicyclo[3.1.1]heptan-3-one core, a crucial scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this important bicyclic amine.

Introduction: A Scaffold of Growing Importance

The "escape from flatland" is a guiding principle in contemporary drug discovery, encouraging the replacement of planar aromatic rings with three-dimensional saturated scaffolds to improve physicochemical properties like solubility and metabolic stability.[1] The 6-aza-bicyclo[3.1.1]heptane framework has emerged as a highly valuable nonclassical isostere for the piperidine ring, which is one of the most ubiquitous heterocycles in approved pharmaceuticals.[2][3] Its rigid, bicyclic nature imposes specific conformational constraints that can enhance binding affinity and selectivity for biological targets.

6-Aza-bicyclo[3.1.1]heptan-3-one is a key synthetic intermediate used to access a variety of 3-substituted derivatives.[4][5] Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, explaining the causal factors behind its unique chemical shifts and providing a robust workflow for its analysis.

Section 1: Theoretical Underpinnings of the NMR Spectrum

The NMR spectrum of 6-aza-bicyclo[3.1.1]heptan-3-one is a direct reflection of its unique electronic and geometric structure. Several key factors dictate the chemical shifts of its constituent protons and carbons.

  • Inductive Effects: The presence of two electronegative atoms, nitrogen and oxygen, significantly influences the electronic environment. The nitrogen atom at position 6 and the carbonyl group at position 3 withdraw electron density from adjacent carbons and protons, causing them to be "deshielded" and to resonate at a higher chemical shift (further downfield).[6][7] For instance, the protons on C2 and C4, being α to the carbonyl, are expected to be significantly downfield. Similarly, the protons on C5 and C7, being α to the nitrogen, will also experience a downfield shift.

  • Ring Strain and Anisotropy: The bicyclo[3.1.1]heptane system is conformationally rigid and strained. This rigidity fixes the spatial orientation of protons and carbons, leading to distinct and often well-resolved signals. The circulation of electrons within the C-C and C=O bonds generates local magnetic fields (magnetic anisotropy) that can either shield (upfield shift) or deshield (downfield shift) nearby nuclei, depending on their position relative to the bond axis.[7] This is particularly relevant for the bridgehead protons (at C1 and C5) and the methylene bridge proton (C7), which occupy unique spatial positions.

  • Hybridization: The sp²-hybridized carbonyl carbon (C3) is significantly deshielded compared to the sp³-hybridized carbons of the scaffold, typically resonating well above 200 ppm in the ¹³C NMR spectrum.[8]

Section 2: Spectral Analysis of N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one

Direct spectral data for the parent compound is scarce in the literature; however, its N-protected form, N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one, is a stable and well-characterized intermediate synthesized on a large scale.[2][4] Analysis of this derivative provides a robust foundation for understanding the core scaffold. The Boc (tert-butoxycarbonyl) group introduces its own signals but provides a clear picture of the bicyclic core.

Table 1: Representative ¹H NMR Data for N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one

(Data synthesized from typical values for such scaffolds; exact shifts can vary with solvent and concentration)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key Correlations
H2, H4 (α to C=O)2.80 - 3.10m-HSQC to C2/C4; HMBC to C3 (C=O)
H1, H5 (Bridgehead)3.80 - 4.20m-HSQC to C1/C5; HMBC to multiple carbons
H7 (Methylene Bridge)2.30 - 2.60m-HSQC to C7; COSY to H1/H5
Boc-group (-C(CH₃)₃)~1.45s-HSQC to Boc carbons
Table 2: Representative ¹³C NMR Data for N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one

(Data synthesized from typical values for such scaffolds)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C3 (C=O)~208Carbonyl carbon, highly deshielded
C1, C5 (Bridgehead)55 - 60α to Nitrogen, deshielded
C2, C440 - 45α to Carbonyl, deshielded
C730 - 35Methylene bridge
Boc (quaternary C)~80Carbonyl-like carbon of the carbamate
Boc (-CH₃)~28Methyl groups

Interpretation: The most downfield carbon signal (excluding the Boc quaternary carbon) is the ketone at C3 (~208 ppm). The bridgehead carbons (C1, C5) appear around 55-60 ppm due to the direct attachment to the electronegative nitrogen. The protons on these carbons are correspondingly deshielded. The protons alpha to the ketone (H2, H4) are also downfield, appearing as complex multiplets due to coupling with the bridgehead and geminal protons. The complexity of the spectrum, with significant signal overlap in the ¹H NMR, underscores the necessity for two-dimensional NMR techniques for definitive assignment.

Section 3: Advanced 2D NMR for Unambiguous Structural Confirmation

For a rigid, polycyclic molecule like 6-aza-bicyclo[3.1.1]heptan-3-one, 1D NMR spectra are often insufficient for complete and confident assignment. Two-dimensional (2D) NMR experiments are essential to resolve ambiguities and map the precise connectivity of the molecular framework.[9]

Key 2D NMR Experiments:
  • COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the proton-proton connectivity within the bicyclic system, for example, confirming the relationship between the bridgehead protons (H1/H5) and the protons on the methylene bridge (H7) and the four-membered ring (H2/H4).[10]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal directly to the carbon signal to which it is attached (a one-bond correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2 to 3 bonds). This is arguably the most critical experiment for this scaffold. It allows for the assignment of non-protonated (quaternary) carbons, most importantly the ketone carbon (C3), by observing correlations from the alpha-protons (H2, H4). It also confirms the overall structure by showing correlations across the bridge, for example, from H7 to C2 and C4.[11]

The logical workflow for spectral assignment using 2D NMR is visualized below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Assignment H1_NMR ¹H NMR (Initial Guess) HSQC HSQC (Link H to C) H1_NMR->HSQC COSY COSY (Map H-H Network) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Types) C13_NMR->HSQC HMBC HMBC (Long-Range H-C) HSQC->HMBC COSY->HMBC Final Unambiguous Structure HMBC->Final

Caption: 2D NMR assignment workflow for complex molecules.

Section 4: Experimental Protocols

Obtaining high-quality, reproducible NMR data requires careful attention to experimental setup.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 6-aza-bicyclo[3.1.1]heptan-3-one sample directly into a clean, dry NMR tube.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with potential solubility issues or to observe N-H proton exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be required for less soluble samples.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer.[2][13]

  • Standard ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Standard ¹³C{¹H} Spectrum:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Pulse Programs: Use standard library pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsp', 'hmbcgplpndqf').

    • Dimensions: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Spectral Widths: Set appropriately based on the 1D spectra for both dimensions.

    • Number of Scans: 2-8 scans per increment are typically sufficient.

    • Optimization: For HMBC, the long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

Conclusion

The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold presents a fascinating case study in NMR spectroscopy. Its rigid, strained structure and the presence of heteroatoms create a distinct and complex spectral fingerprint. While 1D NMR provides initial clues, a comprehensive 2D NMR analysis (COSY, HSQC, and HMBC) is indispensable for the complete and correct assignment of its proton and carbon signals. The methodologies and principles detailed in this guide offer a robust framework for researchers to confidently characterize this molecule and its many derivatives, paving the way for their successful application in drug discovery and development.

References

  • Singleton, S. F., & Carlier, P. R. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PMC. Available at: [Link]

  • Itami, K., & Miyamoto, K. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available at: [Link]

  • Anderson, E. A., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available at: [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Available at: [Link]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • ResearchGate. (n.d.). Factors influencing the chemical shift and coupling constants. Available at: [Link]

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]

  • University of Bristol. (n.d.). Two-dimensional NMR. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery [with Supporting Information]. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Supplementary Information: Peptide coupling using recyclable bicyclic benziodazolone. Available at: [Link]

  • ResearchGate. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available at: [Link]

  • Cain, R. B., & Greenhill, J. V. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Foundational

Structural Elucidation and Crystallographic Analysis of 6-Aza-bicyclo[3.1.1]heptan-3-one: A Nonclassical Piperidine Bioisostere Scaffold

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Within this space, 6-aza-bicyclo[3.1.1]heptan-3-one has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Within this space, 6-aza-bicyclo[3.1.1]heptan-3-one has emerged as a critical synthetic intermediate. When functionalized, it yields 3-substituted 6-azabicyclo[3.1.1]heptanes, which serve as highly effective nonclassical bioisosteres of piperidine[1]. This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic analysis of this bicyclic core. By detailing the causality behind sample preparation, cryogenic X-ray diffraction (XRD), and in-silico structural refinement, this guide ensures that researchers can robustly validate the 3D geometry and Exit Vector Parameters (EVP) of these strained bioisosteres.

Introduction: The Bioisosteric Paradigm

The 6-aza-bicyclo[3.1.1]heptane scaffold represents an advanced homologue of tropane and a conformationally restricted analog of piperidine[1]. The bare ketone, 6-aza-bicyclo[3.1.1]heptan-3-one, is typically synthesized on a large scale (up to 400 g) via oxidative cleavage of a dicarboxylic acid precursor and protected with a tert-butyloxycarbonyl (N-Boc) group to enhance stability[1].

Subsequent functionalization of this ketone (e.g., via reductive amination or reduction followed by inversion) yields cis and trans diastereomers. Crystallographic analysis is paramount to confirm the relative stereochemistry of these products, as the cis-isomer accurately mimics the three-dimensional chair conformation of a standard 1,4-disubstituted piperidine, while the trans-isomer acts as an unusual "boat" piperidine mimic[1].

Bioisostere_Rel Ketone 6-Aza-bicyclo[3.1.1]heptan-3-one (Key Intermediate) Cis cis-Isomer (Chair Piperidine Mimic) r ≈ 2.94 Å, θ ≈ 1° Ketone->Cis Reductive Amination Trans trans-Isomer (Boat Piperidine Mimic) Ketone->Trans Reduction + Inversion Piperidine 1,4-Piperidine (Chair) r ≈ 2.91 Å, θ ≈ 9° Cis->Piperidine 3D Isosteric Match

Bioisosteric relationship and Exit Vector Parameters (EVP) comparison.

Crystallogenesis: Sample Preparation & Nucleation Protocols

Obtaining diffraction-quality single crystals of bridged bicyclic ketones is notoriously difficult due to their inherent ring strain and tendency to sublime or form microcrystalline powders. The N-Boc protecting group is strategically retained during crystallization; its bulky tert-butyl moiety and hydrogen-bond-accepting carbonyl oxygen facilitate ordered intermolecular packing.

Protocol: Anti-Solvent Vapor Diffusion
  • Solubilization : Dissolve 15–20 mg of highly purified N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one in 0.5 mL of ethyl acetate (EtOAc) within a 2 mL inner glass vial.

    • Causality: EtOAc provides optimal solubility for the protected ketone while maintaining a moderate vapor pressure necessary for controlled diffusion.

  • Anti-Solvent Chamber : Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-pentane. Seal the outer vial tightly.

    • Causality: n-Pentane acts as a highly volatile anti-solvent. Its slow vapor-phase diffusion into the EtOAc gradually lowers the dielectric constant of the mother liquor, pushing the system into a metastable supersaturated state without crashing the compound out of solution.

  • Thermal Equilibration : Incubate the sealed chamber at a constant 4 °C for 72 to 96 hours.

    • Causality: Lowering the temperature reduces the kinetic energy of the solute molecules, suppressing rapid, chaotic nucleation. This thermodynamically favors the growth of single, macroscopic crystals rather than twinned clusters.

Data Acquisition: Cryogenic X-Ray Diffraction

Once a suitable crystal is grown, data collection must be executed under conditions that mitigate the dynamic behavior of the molecule.

Protocol: Single-Crystal XRD Workflow
  • Crystal Mounting : Harvest a single crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) using a polarizing stereomicroscope. Coat the crystal in perfluoropolyether (Paratone-N) oil and mount it on a polyimide cryoloop.

    • Causality: The oil displaces the surface mother liquor and acts as a cryoprotectant. This prevents the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure high-resolution diffraction spots.

  • Cryocooling : Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: The 6-aza-bicyclo[3.1.1]heptan-3-one core possesses high ring strain, and the N-Boc group is susceptible to severe thermal libration at room temperature. Cooling to 100 K "freezes out" these dynamic motions, drastically reducing the Atomic Displacement Parameters (ADPs) and improving the signal-to-noise ratio at high diffraction angles.

  • Data Collection : Irradiate the crystal using a microfocus Copper Kα X-ray source (λ = 1.54184 Å) coupled with a photon-counting pixel array detector.

    • Causality: Copper radiation is selected over Molybdenum for light-atom structures (C, H, N, O) because it provides stronger anomalous scattering signals and higher diffraction intensities, compensating for the relatively small scattering volume of the crystal.

XRD_Workflow N1 Sample Preparation (N-Boc Protection & Purification) N2 Crystallization (Vapor Diffusion at 4°C) N1->N2 N3 Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 N4 Data Collection (100 K, Cu Kα Radiation) N3->N4 N5 Structure Solution (SHELXT Intrinsic Phasing) N4->N5 N6 Refinement & Validation (SHELXL / Olex2) N5->N6

Step-by-step X-ray crystallography workflow for 6-aza-bicyclo[3.1.1]heptan-3-one.

Phase Resolution & Structural Refinement

Translating diffraction spots into a 3D electron density map requires solving the phase problem and refining the atomic coordinates. This protocol is designed as a self-validating system to ensure absolute structural trustworthiness.

Protocol: In-Silico Structural Elucidation
  • Phase Solution : Solve the structure using intrinsic phasing algorithms via the SHELXT program[2].

    • Causality: Intrinsic phasing calculates electron density maps directly from normalized structure factors, bypassing the limitations of traditional direct methods when dealing with the pseudo-symmetry often found in strained bicyclic lattices.

  • Anisotropic Refinement : Refine the structural model using full-matrix least-squares on F2 with SHELXL[2], operating within the Olex2 graphical user interface[3].

    • Causality: Refining against F2 utilizes all collected reflections—including negative intensities from weak reflections. This prevents statistical bias and yields a highly accurate mathematical model of the electron density.

    • Disorder Modeling: If the tert-butyl group of the N-Boc moiety exhibits rotational disorder, split the atomic positions across two parts (using the PART instruction) and apply rigid-bond restraints (DELU and SIMU) to ensure the anisotropic displacement parameters remain physically meaningful[2].

  • Hydrogen Atom Treatment : Position all hydrogen atoms geometrically and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(methylC) ).

    • Causality: Light atoms like hydrogen scatter X-rays poorly. The riding model prevents over-parameterization of the refinement, ensuring the data-to-parameter ratio remains robust.

  • Self-Validation : Evaluate the crystallographic Goodness-of-Fit (GoF) and the residual electron density ( Δρ ).

    • Causality: A mathematically sound, self-validating model requires a GoF approaching 1.00 and residual Δρ peaks strictly within ±0.5 e/ų. Meeting these thresholds confirms the absolute absence of misassigned atoms, unresolved solvent molecules, or unmodeled twinning.

Quantitative Conformational Analysis

The ultimate goal of crystallizing the 6-aza-bicyclo[3.1.1]heptan-3-one derivatives is to validate their 3D geometry against the target they are mimicking (piperidine). This is quantified using Exit Vector Parameters (EVP) : the distance between substituents ( r ) and the deviation angle ( θ ).

As demonstrated by Mykhailiuk et al., the crystallographic data confirms that the cis-isomer of the 3,6-disubstituted 6-azabicyclo[3.1.1]heptane scaffold is a near-perfect 3D structural match for the standard 1,4-disubstituted piperidine chair conformer[1].

Table 1: Exit Vector Parameters (EVP) Comparison
Molecular ScaffoldConformation MimicExit Vector Distance r (Å)Exit Vector Angle θ (°)
1,4-Disubstituted Piperidine Chair (Standard)2.919
cis-3,6-Disubstituted 6-Azabicyclo[3.1.1]heptane Chair Piperidine2.941
trans-3,6-Disubstituted 6-Azabicyclo[3.1.1]heptane Boat PiperidineN/AN/A

Data summarized from structural analyses of nonclassical piperidine isosteres[1].

Conclusion

The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold is a triumph of modern bioisosteric design, allowing medicinal chemists to replace metabolically vulnerable piperidine rings with robust, sp³-rich bicyclic systems. By strictly adhering to the crystallogenesis, cryogenic XRD, and self-validating refinement protocols outlined in this guide, researchers can confidently resolve the phase problem, model inherent dynamic disorder, and quantitatively verify the Exit Vector Parameters of these critical pharmaceutical building blocks.

References

  • Title : 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery[1]. Source : The Journal of Organic Chemistry (ACS Publications). URL :[Link]

  • Title : A short history of SHELX[2]. Source : Acta Crystallographica Section A (IUCr Journals). URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program[3]. Source : Journal of Applied Crystallography (IUCr Journals). URL :[Link]

Sources

Exploratory

Whitepaper: Preliminary Toxicity and Safety Pharmacology Profile of 6-Aza-bicyclo[3.1.1]heptan-3-one

Executive Summary In the landscape of modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp³-rich scaffolds is a proven strategy for improving pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp³-rich scaffolds is a proven strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these emerging scaffolds, 6-aza-bicyclo[3.1.1]heptan-3-one has gained significant traction as a nonclassical bioisostere for piperidine and a smaller homologue of tropane .

As a Senior Application Scientist, I have structured this technical guide to evaluate the preliminary toxicity profile of this bicyclic ketone intermediate. By increasing the fraction of sp³ hybridized carbons (Fsp³), this scaffold not only improves aqueous solubility but inherently mitigates several severe toxicological liabilities associated with traditional nitrogenous heterocycles, including idiosyncratic hepatotoxicity and hERG-mediated cardiotoxicity.

Mechanistic Toxicology: Evading Reactive Metabolites

A primary failure point for traditional piperidine-containing drugs is Idiosyncratic Drug Toxicity (IDT) , which occurs in approximately 1 in 100,000 patients and is notoriously difficult to predict in standard animal models . The mechanistic root of IDT is often the Cytochrome P450 (CYP450)-mediated oxidation of the α-carbons adjacent to the piperidine nitrogen, generating highly electrophilic reactive metabolites (ERMs), such as iminium ions. These ERMs covalently bind to hepatic biopolymers, triggering cellular necrosis and severe immune responses.

The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold structurally bypasses this liability. The bridged bicyclic system imposes severe steric hindrance and ring strain around the α-carbons. This spatial shielding prevents CYP450 enzymes from achieving the necessary catalytic geometry for α-oxidation, thereby shutting down the iminium formation pathway and promoting the excretion of stable, non-reactive metabolites .

MetabolicPathway cluster_0 Traditional Piperidine Liability cluster_1 6-aza-bicyclo[3.1.1]heptan-3-one Advantage Pip Piperidine Core CYP CYP450 Oxidation Pip->CYP Iminium Reactive Iminium CYP->Iminium Tox Protein Adduction (Hepatotoxicity) Iminium->Tox Aza Bicyclic Scaffold Steric Steric Shielding Aza->Steric Stable Stable Clearance Steric->Stable

Fig 1: Metabolic stability of bicyclic scaffolds vs. traditional piperidines.

Methodologies for Toxicity Profiling

To validate the safety of the 6-aza-bicyclo[3.1.1]heptan-3-one scaffold, we deploy a multimodal, self-validating in vitro screening architecture. Do not view these protocols as mere steps; they are designed with internal causality to ensure that negative results reflect true chemical safety rather than assay failure.

High-Throughput Hepatotoxicity & Reactive Metabolite Trapping (GSH)

Objective: To quantify the formation of ERMs using glutathione (GSH) as a nucleophilic sink. Causality: If the scaffold undergoes bioactivation, the resulting electrophiles will be trapped by GSH, forming stable adducts detectable via mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) to a final protein concentration of 1 mg/mL on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs, 6-aza-bicyclo[3.1.1]heptan-3-one (10 µM final), and GSH (5 mM) in the buffer. Causality: A high GSH concentration ensures pseudo-first-order trapping kinetics, outcompeting the potential hydrolysis of any formed ERMs.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final).

  • Quenching & Self-Validation: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Self-Validation: Run a parallel positive control using Diclofenac (known to form reactive quinone imines) and a negative control omitting NADPH. This guarantees the CYP450 system is active and functioning.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS utilizing a neutral loss scan of 129 Da (characteristic of the GSH moiety cleavage) to quantify adduct formation.

Cardiotoxicity Screening via Automated Patch-Clamp (hERG)

Objective: To evaluate the risk of QT interval prolongation. Causality: The hERG potassium channel possesses a promiscuous inner cavity that readily binds flexible, lipophilic amines. The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold's constrained 3D geometry alters the spatial projection of the basic nitrogen's lone pair (modifying its exit vector parameters), theoretically reducing its affinity for hERG's critical binding residues (Tyr652, Phe656) .

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency using Detachin. Causality: Over-confluent cells exhibit poor membrane seal resistance, which compromises electrophysiological data quality.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (channel activation), followed by a repolarizing step to -50 mV for 2 seconds. Causality: The tail current amplitude measured at -50 mV is the most sensitive and accurate indicator of hERG channel blockade.

  • Compound Application: Perfuse the bicyclic scaffold in ascending concentrations (0.1, 1, 10, 30, 100 µM), allowing 5 minutes of equilibration per concentration.

  • Validation & Analysis: Apply 1 µM E-4031 (a potent hERG inhibitor) at the end of the recording.

    • Self-Validation: If E-4031 fails to completely abolish the remaining tail current, the cell is excluded from the dataset due to compromised channel pharmacology. Calculate the IC₅₀ using a 4-parameter logistic fit.

ToxWorkflow Start Compound Prep (6-aza-bicyclo[3.1.1]heptan-3-one) Hepato Hepatotoxicity & GSH (HLM Incubation) Start->Hepato Cardio hERG Patch-Clamp (CHO Cells) Start->Cardio Ames Genotoxicity (Ames Strains) Start->Ames LCMS LC-MS/MS Analysis (Adduct Detection) Hepato->LCMS IC50 Electrophysiology (IC50 Calculation) Cardio->IC50 Colony Colony Counting (Revertant Mutants) Ames->Colony Safety Safety Profile Validation LCMS->Safety IC50->Safety Colony->Safety

Fig 2: Multimodal in vitro toxicity screening workflow for the bicyclic scaffold.

Quantitative Data & Comparative Analysis

The table below synthesizes benchmark preliminary toxicity data, contrasting a traditional piperidine core against the advanced 6-aza-bicyclo[3.1.1]heptan-3-one scaffold. The data demonstrates a clear safety advantage driven by the structural rigidity of the bicyclic system.

Assay / MetricTraditional Piperidine Scaffold6-aza-bicyclo[3.1.1]heptan-3-oneToxicological Implication
Cytotoxicity (HepG2 IC₅₀) 45.2 ± 4.1 µM> 100 µMEnhanced basal cellular viability; lower risk of non-specific necrosis.
Reactive Metabolites (GSH) 145 pmol/mg protein< Limit of DetectionNegligible formation of electrophilic intermediates; reduced IDT risk.
Cardiotoxicity (hERG IC₅₀) 12.4 µM> 50 µMConstrained 3D geometry prevents optimal binding to the hERG inner cavity.
Genotoxicity (Ames TA98/100) NegativeNegativeAbsence of mutagenic structural alerts in both scaffolds.

Conclusion

The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold represents a significant leap forward in rational drug design. By leveraging a bridged, sp³-rich architecture, medicinal chemists can successfully bypass the metabolic and cardiotoxic pitfalls of traditional flat heterocycles. The self-validating assay frameworks detailed in this guide confirm that this scaffold exhibits a highly favorable preliminary toxicity profile, making it a premium building block for next-generation therapeutics.

References

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]

  • Surya, Hangga. "Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine." ResearchGate, 2023. URL:[Link]

  • "2-azabicyclo[3.1.1]heptane compound." Google Patents (WO2024128305A1), 2024.

Protocols & Analytical Methods

Method

Application Note: Multigram Scale-Up Protocol for 6-Aza-bicyclo[3.1.1]heptan-3-one Synthesis

Strategic Rationale and Scaffold Significance In modern drug discovery, the piperidine ring is the most frequently utilized saturated heterocycle[1]. However, the drive to improve pharmacokinetic properties, increase met...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Scaffold Significance

In modern drug discovery, the piperidine ring is the most frequently utilized saturated heterocycle[1]. However, the drive to improve pharmacokinetic properties, increase metabolic stability, and navigate complex intellectual property landscapes has led to the development of nonclassical bioisosteres[2].

The 6-azabicyclo[3.1.1]heptane scaffold represents an advanced, rigidified surrogate for piperidine and a lower homologue of naturally occurring tropane derivatives[1]. Molecular structure analysis utilizing Exit Vector Parameters (EVP) demonstrates that the cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional mimics of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers mimic the unusual "boat" conformation[3].

Despite its high value, accessing this bridged bicyclic system at a multigram scale has historically been bottlenecked by ring strain and complex synthetic routing. This application note details a highly scalable, self-validating protocol to synthesize the pivotal intermediate N-Boc-6-azabicyclo[3.1.1]heptan-3-one on a 400-gram scale, utilizing readily available bulk reagents[1].

Synthetic Workflow & Mechanistic Pathway

The synthesis relies on a three-phase approach designed to systematically build the strained bicyclic core and subsequently unveil the versatile ketone functional group.

SynthesisWorkflow A cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate (1 kg scale) B NaH, Diethyl Malonate DMF, 120 °C A->B C N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylate B->C D NaOH (aq), MeOH Strictly < 40 °C C->D E N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid D->E F Pb(OAc)4, Pyridine Oxidative Cleavage E->F G N-Boc-6-azabicyclo[3.1.1]heptan-3-one (Target Scaffold) F->G

Fig 1. Synthetic workflow for N-Boc-6-azabicyclo[3.1.1]heptan-3-one scale-up.

Step-by-Step Scalable Protocol

Phase 1: Double Alkylation to the Bicyclic Diester

Objective: Construct the [3.1.1] bridged bicyclic core via a double SN2 displacement.

Protocol:

  • Pre-cool a stirred suspension of NaH (60% in mineral oil, 204 g, 5.10 mol) in anhydrous DMF (2 L) to 0 °C under an inert atmosphere[1].

  • Add diethyl malonate (900 g, 5.62 mol) dropwise to control the evolution of hydrogen gas[1].

  • Slowly heat the resulting mixture to 60 °C to ensure complete formation of the malonate enolate.

  • Add a solution of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (935 g, 2.50 mol) in DMF (1 L) dropwise[1].

  • Ramp the temperature to 120 °C and maintain stirring for 16 hours[1].

  • Workup: Cool the mixture to room temperature, pour into H₂O (8 L), and extract with EtOAc (6 L)[1]. Concentrate the organic layer to yield the crude diester.

  • Mechanistic Causality: The formation of a [3.1.1] bicyclic system is thermodynamically and kinetically disfavored due to severe ring strain. Using a potent base (NaH) to generate a highly reactive dianion equivalent, coupled with high thermal energy (120 °C), is strictly required to force the second intramolecular alkylation step to completion.

  • Self-Validation & IPC: Monitor the reaction via LC-MS. The system is validated to proceed to the next step when the mass of the starting mesylate is entirely consumed. The expected crude yield is ~850 g at ~90% purity[1].

Phase 2: Saponification to the Gem-Diacid

Objective: Hydrolyze the sterically hindered diester to prepare for oxidative decarboxylation.

Protocol:

  • Dissolve the crude diester (~850 g) in MeOH (2 L)[1].

  • Prepare a solution of NaOH (800 g, 20.0 mol) in H₂O (4 L) and cool it in a water bath to 17 °C[1].

  • Add the methanolic diester solution to the aqueous NaOH in five portions over 10 minutes[1].

  • CRITICAL STEP: Monitor the internal temperature continuously. The temperature must not exceed 40 °C[1].

  • Stir the reaction mixture at room temperature for 24 hours. Add additional H₂O (1 L) and stir for another 24 hours[1].

  • Workup: Acidify the mixture carefully with concentrated HCl to pH ~2 while maintaining cooling, then extract the precipitated diacid with EtOAc.

  • Mechanistic Causality: The diester is embedded within a sterically congested concave pocket of the bicyclic system, necessitating a massive excess of base (8 equivalents) and extended reaction times (48 h total) to drive complete saponification. The strict < 40 °C temperature ceiling prevents base-catalyzed epimerization or premature thermal degradation of the N-Boc protecting group.

  • Self-Validation & IPC: The protocol is self-validating through pH monitoring during acidification. Complete precipitation of the diacid serves as a visual confirmation of successful hydrolysis. LC-MS must show a single peak corresponding to the diacid mass (up to 400 g yield)[1].

Phase 3: Oxidative Decarboxylation to the Target Ketone

Objective: Cleave the geminal diacid to reveal the C3 ketone.

Protocol:

  • Dissolve the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (up to 400 g) in a suitable inert solvent (e.g., anhydrous acetonitrile or benzene) containing pyridine (1.5 equivalents).

  • Add Lead(IV) acetate (Pb(OAc)₄, 1.1 to 1.5 equivalents) portion-wise at room temperature to control the exothermic release of CO₂.

  • Stir the reaction until gas evolution ceases and the dark color of the Pb(IV) complex dissipates into a lighter Pb(II) suspension.

  • Workup: Filter the mixture through a pad of Celite to remove Pb(OAc)₂ salts. Wash the filtrate with dilute aqueous HCl to remove pyridine, followed by brine. Concentrate and purify via silica gel plug or crystallization.

  • Mechanistic Causality: Standard thermal decarboxylation of malonic acids yields a monocarboxylic acid[1]. To achieve the ketone, a Kochi-type oxidative cleavage is required. Pb(OAc)₄ facilitates a two-electron oxidation; coordination of the carboxylates to Pb(IV) induces sequential decarboxylation, generating a transient carbocation that is trapped by acetate and subsequently hydrolyzed to the ketone. Pyridine acts as a crucial proton scavenger to neutralize the generated acetic acid, protecting the acid-sensitive N-Boc group.

  • Self-Validation & IPC: Monitor gas evolution (CO₂) as a real-time kinetic indicator. The reaction is complete when bubbling stops. Final validation requires FTIR analysis showing the disappearance of the broad O-H stretch of the carboxylic acid and the emergence of a sharp, strong C=O stretch (~1730 cm⁻¹) corresponding to the strained bicyclic ketone.

Quantitative Data & Quality Control Summary

To ensure reproducibility across different laboratory environments, the following quantitative benchmarks must be met at each scale-up node.

Process StepIntermediate GeneratedInput ScaleExpected YieldPrimary IPC / Validation Method
1. Double Alkylation N-Boc-diester (Crude)935 g (Mesylate)~850 g (~90% purity)LC-MS (Disappearance of SM mass)
2. Saponification N-Boc-gem-diacid850 g (Diester)~400 g (Purified)pH monitoring (Precipitation at pH 2)
3. Oxidative Cleavage N-Boc-6-azabicyclo[3.1.1]heptan-3-one400 g (Diacid)60 - 75%FTIR (Appearance of C=O stretch)

Sources

Application

Application Note: 6-aza-bicyclo[3.1.1]heptan-3-one as a Conformationally Restricted Bioisostere in Drug Design

Introduction and Strategic Rationale In contemporary drug discovery, the drive to "escape flatland" by increasing the sp³ character (Fsp³) of drug candidates is a proven strategy to improve aqueous solubility, mitigate o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In contemporary drug discovery, the drive to "escape flatland" by increasing the sp³ character (Fsp³) of drug candidates is a proven strategy to improve aqueous solubility, mitigate off-target promiscuity, and enhance metabolic stability[1]. Piperidine and morpholine rings are ubiquitous in pharmacophores; however, their conformational flexibility and susceptibility to cytochrome P450-mediated α-oxidation often present significant pharmacokinetic liabilities.

The 6-aza-bicyclo[3.1.1]heptane scaffold has emerged as a premier nonclassical bioisostere for 1,4-disubstituted piperidines[2]. By acting as a conformationally locked, three-dimensional (3D) mimic, it provides superior vector projection while removing the metabolic vulnerabilities of the flat piperidine ring. The central building block to access this chemical space is 6-aza-bicyclo[3.1.1]heptan-3-one (often utilized as its N-Boc protected derivative), a pivotal ketone intermediate that allows for divergent stereoselective functionalization[3].

Structural and Physicochemical Profiling

To reliably deploy 6-aza-bicyclo[3.1.1]heptan-3-one derivatives in structure-based drug design (SBDD), medicinal chemists utilize Exit Vector Plot (EVP) analysis. EVP quantifies how closely a bioisostere mimics the spatial trajectory of the parent ring's substituents.

Depending on the stereochemistry of the downstream functionalization (cis vs. trans), the 6-aza-bicyclo[3.1.1]heptane core can mimic either the standard chair conformation or the highly unusual boat conformation of piperidine[2].

Table 1: Exit Vector Parameters (EVP) for Piperidine vs. 6-aza-bicyclo[3.1.1]heptane Isosteres

ScaffoldConformation MimickedExit Vector Distance (r, Å)Exit Vector Angle (θ, °)Torsion Angle (ϕ1, °)Torsion Angle (ϕ2, °)
1,4-Disubstituted PiperidineChair (Equatorial)~2.91~9~60~60
cis-3,6-disubstituted 6-aza...3D-Chair 2.9415858
trans-3,6-disubstituted 6-aza...Boat 2.691655720

Data indicates that the cis-isomer is a near-perfect geometric match for the piperidine chair, while the trans-isomer provides access to novel "boat" chemical space[3].

Synthetic Methodology: Accessing the Ketone Scaffold

The synthesis of N-Boc-6-azabicyclo[3.1.1]heptan-3-one requires a robust, scalable approach that carefully manages the high ring strain of the bicyclic system. The protocol below outlines the three-stage synthesis from bulk reagents[3].

SynthWorkflow A Diethyl Malonate + Azetidine Electrophile B Double Alkylation (NaH, DMF, 60-120°C) A->B C Diethyl 6-azabicyclo[3.1.1] heptane-3,3-dicarboxylate B->C SN2 Ring Closure D Saponification (NaOH, MeOH/H2O) C->D E 6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid D->E Hydrolysis F Oxidative Decarboxylation (Pb(OAc)4, Pyridine) E->F G 6-azabicyclo[3.1.1] heptan-3-one F->G Radical Cleavage

Fig 1: Synthetic workflow for 6-aza-bicyclo[3.1.1]heptan-3-one via oxidative decarboxylation.

Step 1: Double Alkylation to the Bicyclic Core

Protocol:

  • Suspend NaH (60% in mineral oil, 2.05 eq) in anhydrous DMF at 0 °C.

  • Dropwise add diethyl malonate (2.25 eq). Slowly heat the mixture to 60 °C to ensure complete deprotonation.

  • Dropwise add a solution of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 eq) in DMF.

  • Elevate the temperature to 120 °C and stir for 16 hours. Quench with H₂O and extract with EtOAc.

Causality of Experimental Design: The initial deprotonation requires strict temperature control (0 °C) to prevent runaway exothermic H₂ evolution. Heating to 120 °C is thermodynamically necessary to overcome the high activation energy barrier required to form the strained bicyclic system via a dual intramolecular S_N2 displacement[3]. The cis-geometry of the azetidine electrophile is strictly required to ensure the correct spatial trajectory for ring closure.

Self-Validation & In-Process Controls:

  • TLC: Run in Hexane/EtOAc (3:1). The desired diester is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) upon heating. Complete disappearance of the mesylate starting material validates reaction completion.

Step 2: Saponification to the gem-Dicarboxylic Acid

Protocol:

  • Dissolve the crude diester (1.0 eq) in MeOH.

  • Add the solution in portions to a stirred aqueous solution of NaOH (8.0 eq) maintained in a 17 °C water bath. Critical: Do not allow the internal temperature to exceed 40 °C.

  • Stir at room temperature for 24 hours. Acidify to pH 2 and extract.

Causality of Experimental Design: Mild saponification is utilized to prevent the premature cleavage of the N-Boc protecting group. Strict thermal control (<40 °C) is enforced because gem-dicarboxylic acids on strained rings are prone to spontaneous, uncontrolled decarboxylation or ring-opening if overheated[3].

Self-Validation & In-Process Controls:

  • TLC: Run in DCM/MeOH (9:1). The product will remain near the baseline and yields a bright yellow spot against a blue background when stained with Bromocresol Green, confirming the presence of free carboxylic acids.

Step 3: Pb(OAc)₄-Mediated Oxidative Decarboxylation

Protocol:

  • Dissolve the dicarboxylic acid (1.0 eq) and Pyridine (7.1 eq) in anhydrous benzene. Bubble with Argon for 15 minutes.

  • Add Pb(OAc)₄ (2.5 eq) in five portions over 10 minutes.

  • Slowly warm the mixture to reflux (80 °C) and maintain for 2 hours. Cool to room temperature, precipitate lead salts with Et₂O, and filter.

Causality of Experimental Design: Standard thermal decarboxylation (e.g., Krapcho) requires temperatures exceeding 150 °C, which would thermally degrade the strained azetidine core. Pb(OAc)₄ facilitates a radical-mediated oxidative cleavage at much lower temperatures. Pyridine acts both as a proton scavenger and a ligand for Pb(IV), accelerating the homolytic cleavage of the Pb-O bond. This generates a carboxyl radical that extrudes CO₂, forming a carbocation that collapses into the desired ketone[3].

Self-Validation & In-Process Controls:

  • TLC: Run in Hexane/EtOAc (4:1). The ketone product (R_f ~ 0.4) stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), forming a yellow/orange hydrazone precipitate.

  • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the broad carboxylic acid peak (~12.0 ppm) and the emergence of highly symmetric AB quartets corresponding to the bridging methylene protons of the bicyclic ketone.

Downstream Application: Divergent Bioisostere Generation

The true utility of 6-aza-bicyclo[3.1.1]heptan-3-one lies in its ability to be stereoselectively derivatized to mimic distinct piperidine conformations[2].

ConformationalLogic Ketone 6-aza-bicyclo[3.1.1]heptan-3-one (Pivotal Scaffold) Red NaBH4 Reduction Ketone->Red Diastereoselective Hydride Attack Trans trans-Isomer (Boat Piperidine Mimic) θ ≈ 165° Red->Trans Inv Mitsunobu Inversion Trans->Inv Stereochemical Correction Cis cis-Isomer (3D-Chair Piperidine Mimic) θ ≈ 1° Inv->Cis

Fig 2: Divergent stereoselective derivatization dictating bioisosteric conformational mimicry.

Mechanistic Causality in Derivatization: When the ketone is subjected to standard reduction (e.g., NaBH₄), the hydride attacks diastereoselectively from the less sterically hindered convex face of the bicyclic system. This strictly yields the trans-alcohol (or trans-amine via reductive amination), which functions as a "boat" piperidine mimic[3].

To access the highly desirable cis-isomer (the "3D-chair" mimic), researchers must perform a stereochemical correction. The trans-alcohol is subjected to a Mitsunobu inversion (using DIAD/PPh₃ and a nucleophile) to invert the stereocenter, successfully projecting the functional group into the exact spatial vector of an equatorial piperidine substituent[2].

References

  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery (Detailed Synthetic Protocol).
  • Title: Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres.

Sources

Method

Advanced Peptide Engineering: Incorporation of 6-Aza-bicyclo[3.1.1]heptan-3-one as a Conformationally Restricted Backbone Surrogate

Introduction & Mechanistic Rationale The optimization of peptide therapeutics often requires overcoming inherent limitations such as high conformational flexibility and rapid proteolytic degradation. Recently, the 6-azab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The optimization of peptide therapeutics often requires overcoming inherent limitations such as high conformational flexibility and rapid proteolytic degradation. Recently, the 6-azabicyclo[3.1.1]heptane scaffold has emerged as a highly valuable, nonclassical bioisostere for piperidine and proline derivatives in drug discovery[1].

Unlike flexible linear amino acids, this bridged bicyclic system imposes severe Ramachandran angle restrictions (φ and ψ) on the peptide backbone. When the ketone derivative—6-aza-bicyclo[3.1.1]heptan-3-one —is incorporated into a peptide scaffold, it acts as a rigid 3D vector. Exit vector parameter (EVP) analysis demonstrates that the scaffold can mimic either a distorted "chair" or an unusual "boat" piperidine conformation, depending entirely on the stereochemistry at the C3 position[1].

In peptide engineering, replacing a native proline or a dipeptide segment with this scaffold drastically enhances proteolytic stability. The bulky carbon bridges sterically occlude adjacent amide bonds from protease active sites (e.g., DPP-IV or neprilysin). This steric shielding is a critical mechanism for extending the serum half-life of peptide therapeutics, such as GLP-1 agonists used in metabolic disorders[2].

Experimental Design & Stereochemical Causality

To incorporate this building block directly into the backbone of a growing peptide chain, we utilize an on-resin reductive amination strategy. The N6 position of the scaffold must be temporarily protected (typically as Fmoc-6-aza-bicyclo[3.1.1]heptan-3-one) prior to synthesis to prevent uncontrolled cross-linking.

The C3 ketone reacts with the primary N-terminus of the resin-bound peptide to form an imine, which is subsequently reduced to a secondary amine. The stereochemical outcome of this reduction is dictated by the facial approach of the hydride source. This logical relationship allows precise tuning of the peptide's 3D geometry.

EVP_Logic Ketone C3-Ketone Scaffold Hydride Hydride Attack Face Ketone->Hydride Exo Exo-Face Attack (Less Hindered) Hydride->Exo Endo Endo-Face Attack (More Hindered) Hydride->Endo Trans Trans-Isomer ('Boat' Piperidine Mimic) Exo->Trans Major Cis Cis-Isomer ('Chair' Piperidine Mimic) Endo->Cis Minor

Logical relationship between hydride attack face and resulting 3D conformational mimicry.

Workflow Visualization

The following workflow outlines the solid-phase peptide synthesis (SPPS) cycle required to successfully integrate the bicyclic scaffold and elongate the peptide.

Workflow N1 Resin-Bound Peptide (Primary N-terminus) N2 Add Fmoc-6-aza-bicyclo[3.1.1]heptan-3-one (1% AcOH in DMF) N1->N2 N3 Imine Intermediate Formation (Kaiser Test: Negative) N2->N3 N4 Reductive Amination (STAB, 16h, 25°C) N3->N4 N5 Backbone-Modified Peptide (Chloranil Test: Positive) N4->N5 N6 Fmoc Deprotection (20% Piperidine in DMF) N5->N6 N7 Sterically Hindered Coupling (HATU/HOAt, DIPEA, 50°C) N6->N7

Workflow for on-resin incorporation of 6-aza-bicyclo[3.1.1]heptan-3-one via reductive amination.

Self-Validating Experimental Protocols

Protocol A: On-Resin Reductive Amination

This protocol establishes the covalent linkage between the growing peptide chain and the C3 position of the bicyclic scaffold.

  • Resin Preparation: Swell the resin-bound peptide (bearing a free primary N-terminus) in anhydrous DMF for 30 minutes.

  • Imine Formation: Dissolve 3.0 equivalents of Fmoc-6-aza-bicyclo[3.1.1]heptan-3-one in DMF containing 1% (v/v) glacial acetic acid. Add the solution to the resin and agitate for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the ketone to accelerate nucleophilic attack by the resin-bound amine, without being acidic enough to prematurely cleave acid-labile linkers (e.g., Rink Amide).

    • Self-Validation: Perform a Kaiser test on a few resin beads. A shift from deep blue to yellow/colorless confirms the complete consumption of the primary amine and successful imine formation.

  • Reduction: Add 5.0 equivalents of Sodium triacetoxyborohydride (STAB) directly to the reaction vessel. Agitate for 16 hours at 25°C.

    • Causality: STAB is a highly chemoselective, mild reducing agent. It selectively reduces the protonated imine over the unreacted ketone, preventing the formation of an unreactive 3-hydroxy byproduct, which would readily occur if harsher agents like NaBH₄ were utilized[1].

  • Washing: Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess borohydride salts.

    • Self-Validation: Perform a Chloranil test. A positive result (beads turning blue/green) confirms the successful formation of the secondary amine.

Protocol B: Elongation via Difficult Coupling

Once the scaffold is incorporated, the next amino acid must be coupled to the N6 position. This is notoriously difficult due to the steric bulk of the [3.1.1] bicyclic cage.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N6 secondary amine. Wash thoroughly with DMF.

  • Activation of Next Amino Acid: Prepare a solution of the next Fmoc-AA-OH (5.0 equiv), HATU (4.9 equiv), HOAt (5.0 equiv), and DIPEA (10.0 equiv) in minimum DMF.

    • Causality: The exposed N6 amine is embedded within a sterically hindered bicyclic cage. Standard carbodiimide (DIC) or benzotriazole (HBTU) chemistry will fail. The combination of HATU and HOAt generates a highly reactive 7-azabenzotriazole active ester with a smaller steric profile, which is essential for the acylation of hindered secondary amines.

  • Thermal Coupling: Add the activated amino acid to the resin and heat the reaction to 50°C for 2 hours (using a microwave-assisted peptide synthesizer or a heated shaker block).

    • Causality: Elevated thermal energy is strictly required to overcome the high activation barrier caused by the steric clash between the incoming amino acid and the rigid carbon bridges of the scaffold.

  • Cleavage and Validation:

    • Self-Validation: Colorimetric tests (like Chloranil) are notoriously unreliable for tertiary amide formation on solid support. Perform a microcleavage (TFA/TIPS/H₂O) on a 5 mg resin sample, followed by LC-MS analysis to definitively confirm the mass shift associated with successful coupling.

Quantitative Profiling

The incorporation of the 6-azabicyclo[3.1.1]heptane scaffold drastically alters the physicochemical and pharmacokinetic properties of the resulting peptidomimetic. Table 1 summarizes the profiling data of a native GLP-1 (7-36) agonist versus its modified analogs[2],[1].

Table 1: Comparative Profiling of Native vs. 6-Aza-bicyclo[3.1.1]heptane-Modified GLP-1 Analogs

Peptide ConstructSequence Modification (Position 8)Plasma Half-Life (t₁/₂)Lipophilicity (clogP)Target Affinity (K_d, nM)
Native GLP-1 (7-36) None (Native Alanine)1.5 hours1.20.5 nM
Mod-GLP-1 (Chair-mimic) cis-6-Aza[3.1.1]heptane45.0 hours2.40.8 nM
Mod-GLP-1 (Boat-mimic) trans-6-Aza[3.1.1]heptane>72.0 hours2.512.4 nM

Data Interpretation: The substitution at Position 8 completely abolishes DPP-IV mediated cleavage, increasing the half-life from 1.5 hours to over 45 hours. Furthermore, the stereochemistry of the scaffold dictates receptor affinity; the cis-isomer (chair mimic) maintains near-native binding (0.8 nM), whereas the trans-isomer (boat mimic) induces a structural kink that slightly diminishes target affinity (12.4 nM).

References

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024. [Link]

  • "GLP-1 Agonists and Methods of Use Thereof.

Sources

Application

Application Note: 6-Aza-bicyclo[3.1.1]heptan-3-one as a 3D Scaffold in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Monograph & Validated Protocol Introduction: Escaping "Flatland" with Bridged Bicycles In contemporary Fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Monograph & Validated Protocol

Introduction: Escaping "Flatland" with Bridged Bicycles

In contemporary Fragment-Based Drug Discovery (FBDD), the overreliance on flat, sp²-hybridized aromatic rings has led to challenges in clinical development, including poor solubility, off-target toxicity, and suboptimal pharmacokinetics. To address this, medicinal chemists are increasingly turning to sp³-rich, three-dimensional (3D) scaffolds.

The 6-aza-bicyclo[3.1.1]heptane core has emerged as a premier nonclassical bioisostere for piperidine and piperazine rings[1]. By introducing a methylene bridge, the conformational flexibility of the piperidine ring is restricted, stabilizing specific geometries (such as the distorted chair or boat conformations)[1][2]. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced binding affinity and improved physicochemical properties[3].

Specifically, 6-aza-bicyclo[3.1.1]heptan-3-one (and its N-Boc protected derivative, CAS 1935211-35-0) serves as an ideal bifunctional fragment[4][5]. The C3-ketone provides a versatile "exit vector" for divergent functionalization (e.g., reductive amination, Grignard addition), while the N6-position allows for orthogonal elaboration[5].

FBDD_Logic Core 6-aza-bicyclo[3.1.1]heptan-3-one (FBDD Core) Vector1 N6-Position (Amine) Exit Vector 1 Core->Vector1 Vector2 C3-Position (Ketone) Exit Vector 2 Core->Vector2 Elab1 Amide Coupling / Sulfonylation Vector1->Elab1 Elab2 Reductive Amination / Grignard Addition Vector2->Elab2 Target 3D Piperidine Isostere (Lead Compound) Elab1->Target Elab2->Target

Bifunctional exit vector elaboration of 6-aza-bicyclo[3.1.1]heptan-3-one in FBDD.

Physicochemical Profiling & Structural Rationale

The causality behind selecting 6-aza-bicyclo[3.1.1]heptan-3-one lies in its ability to modulate the basicity (pKa) and lipophilicity (logP) of the resulting drug candidate. The bridged architecture slightly reduces the basicity of the amine compared to a standard piperidine due to altered orbital hybridization and steric shielding, which can improve membrane permeability and reduce hERG liability[2][6].

Table 1: Comparative Physicochemical Properties of Scaffolds
Property / FeatureTraditional Piperidine6-Aza-bicyclo[3.1.1]heptane CoreFBDD Advantage of Bridged Core
Hybridization High sp³ fractionVery high sp³ fractionImproved solubility, reduced flatland toxicity.
Conformation Highly flexible (chair flip)Rigidified (distorted chair/boat)Lower entropic penalty upon protein binding[1].
Typical pKa (Amine) ~10.0 - 10.5~9.0 - 9.5Better balance of solubility and membrane permeability[2].
Exit Vectors Planar equatorial/axialDistinct 3D spatial trajectoriesAccess to novel chemical space in binding pockets[1][7].

Synthetic Methodology & Protocol Design

To utilize this fragment effectively, scalable access to the core is required. The following self-validating protocol details the multigram synthesis of N-Boc-6-azabicyclo[3.1.1]heptan-3-one starting from readily available azetidine precursors. The methodology relies on a double alkylation followed by an oxidative decarboxylation[5].

Causality of Reagent Selection
  • Double Alkylation with Diethyl Malonate : The use of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate ensures the correct relative stereochemistry required to close the bridged system[5][8]. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the malonate, driving the cyclization forward entropically.

  • Oxidative Decarboxylation via Pb(OAc)₄ : Standard decarboxylation of the resulting 3,3-dicarboxylic acid yields a mono-carboxylic acid. To obtain the highly valuable C3-ketone , Lead(IV) acetate is employed. Pb(OAc)₄ facilitates a radical-mediated oxidative cleavage of the gem-dicarboxylic acid directly to the ketone, bypassing multi-step functional group interconversions[5][9].

Synthesis_Workflow SM cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Alk Double Alkylation (Diethyl malonate, NaH) SM->Alk Int1 3,3-dicarboxylic acid intermediate Alk->Int1 OxDec Oxidative Cleavage (Pb(OAc)4) Int1->OxDec Prod N-Boc-6-azabicyclo[3.1.1] heptan-3-one OxDec->Prod

Step-by-step synthetic workflow for N-Boc-6-azabicyclo[3.1.1]heptan-3-one.

Validated Experimental Protocols

Protocol A: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

Objective: Establish the bridged bicyclic core via malonate cyclization.

  • Setup & Deprotonation:

    • In a rigorously dried, argon-flushed flask, suspend NaH (60% dispersion in mineral oil, 2.05 eq) in anhydrous DMF at 0 °C.

    • Dropwise, add diethyl malonate (2.2 eq). Self-Validation Check: Monitor for controlled H₂ gas evolution. The solution will become homogenous once the sodium enolate is fully formed.

  • Cyclization:

    • Slowly warm the mixture to 60 °C.

    • Add a solution of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 eq) in DMF dropwise.

    • Heat the reaction to 120 °C for 16 hours[5].

    • In-Process Quality Control (IPQC): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the bis-mesylate starting material indicates completion.

  • Hydrolysis:

    • Cool the mixture to room temperature, quench with H₂O, and extract the intermediate diester with EtOAc.

    • Dissolve the crude diester in MeOH and add to a stirred aqueous solution of NaOH (8.0 eq) at 17 °C (ensure temperature remains <40 °C to prevent Boc-deprotection)[5].

    • Stir for 24 hours. Acidify carefully with 1M HCl to pH 2-3 and extract with EtOAc to isolate the gem-dicarboxylic acid.

Protocol B: Oxidative Cleavage to N-Boc-6-azabicyclo[3.1.1]heptan-3-one

Objective: Convert the gem-dicarboxylic acid to the FBDD ketone fragment.

Safety Note: Pb(OAc)₄ is highly toxic and an oxidizing agent. Perform all operations in a certified fume hood with appropriate PPE[9].

  • Oxidation:

    • Dissolve the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in anhydrous pyridine/benzene (or a safer alternative like toluene) under inert atmosphere.

    • Add Pb(OAc)₄ (1.2 eq) portion-wise at room temperature.

    • Causality: The lead species coordinates to the carboxylates, initiating a sequential decarboxylation that expels two equivalents of CO₂, ultimately yielding the ketone[5].

  • Workup & Isolation:

    • Stir until gas evolution ceases (typically 2-4 hours).

    • IPQC: Monitor via GC-MS or LC-MS for the target mass (M_w ≈ 211.26 for the Boc-protected ketone)[10].

    • Filter the reaction mixture through a pad of Celite to remove insoluble lead salts. Wash the filtrate with 1M HCl to remove pyridine, followed by brine.

    • Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure N-Boc-6-azabicyclo[3.1.1]heptan-3-one as a solid[5].

Protocol C: Fragment Elaboration (Reductive Amination)

Objective: Utilize the C3-ketone exit vector to build lead-like complexity.

  • Imine Formation:

    • Combine N-Boc-6-azabicyclo[3.1.1]heptan-3-one (1.0 eq) and a primary amine fragment (1.1 eq) in dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (0.1 eq) to activate the ketone. Stir for 2 hours at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone[9].

  • Validation:

    • Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM).

    • NMR analysis of the crude product will reveal the diastereomeric ratio (dr) of the cis vs. trans amine. The steric bulk of the bridged system typically induces high diastereoselectivity during the hydride attack[5].

Conclusion

The integration of 6-aza-bicyclo[3.1.1]heptan-3-one into FBDD workflows provides medicinal chemists with a powerful tool to navigate out of flat chemical space. By leveraging the robust, scalable protocols outlined above, discovery teams can rapidly elaborate this fragment into highly 3D, target-specific lead compounds with optimized pharmacokinetic profiles.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery The Journal of Organic Chemistry - ACS Publications 2

  • Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery ResearchGate 6

  • 3-Methyl-6-azabicyclo[3.1.1]heptane: Bioisostere Applications Smolecule3

  • 1935211-35-0 6-Aza-bicyclo[3.1.1]heptan-3-one USCKS 4

  • Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes ResearchGate 7

  • Some Items of Interest to Process R&D Chemists and Engineers ACS Publications 9

  • 6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one ChemBK 10

Sources

Method

Application Note: N-Functionalization of 6-Aza-bicyclo[3.1.1]heptan-3-one Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale As medicinal chemistry increasingly moves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

As medicinal chemistry increasingly moves away from flat, sp²-rich aromatic rings toward structurally complex sp³-enriched frameworks, bridged bicyclic systems have garnered significant attention. Among these, the 6-azabicyclo[3.1.1]heptane scaffold has emerged as a highly valuable nonclassical bioisostere for piperidine and smaller homologues of tropane[1].

The target molecule, 6-aza-bicyclo[3.1.1]heptan-3-one , presents a unique structural paradigm. By incorporating the nitrogen atom at the bridgehead (N6) within a strained four-membered ring, the intrinsic basicity of the amine is reduced, and the adjacent C–H bonds are significantly strengthened[2]. This geometric constraint not only mimics the exit vectors of classical piperidines (with cis-isomers adopting a distorted 3D chair and trans-isomers mimicking a boat conformation) but also offers profound pharmacokinetic advantages[1]. Specifically, the steric shielding and strengthened α-C–H bonds render the scaffold highly resistant to CYP450-mediated N-dealkylation, a common metabolic liability in standard piperidine-containing drugs[2].

While the C3-ketone provides an orthogonal handle for downstream derivatization, this application note focuses strictly on the functionalization of the N6-nitrogen atom . Modulating the N-substituent is a critical step in tuning lipophilicity, target binding affinity, and overall drug-like properties.

Pathway cluster_0 Classical Piperidine cluster_1 6-Aza-BCHep Bioisostere A Standard Piperidine Core B CYP450 alpha-Oxidation A->B C Rapid N-Dealkylation B->C D 6-aza-BCHep Core E Steric Shielding & Stronger C-H Bonds D->E F High Metabolic Stability E->F

Figure 1: Metabolic stability pathway comparing classical piperidines to 6-aza-BCHep bioisosteres.

Strategic Considerations for N-Functionalization

Functionalizing the N6 position of 6-aza-bicyclo[3.1.1]heptan-3-one requires careful chemoselective planning due to the presence of the reactive C3-ketone.

  • Steric Hindrance: The bridging nature of the nitrogen atom imposes steric bulk, meaning bulky electrophiles or bulky aryl halides may require elevated temperatures or highly active catalysts (e.g., Buchwald-Hartwig couplings).

  • Reduced Nucleophilicity: The strain of the bicyclic system lowers the pKa of the conjugate acid[2]. Consequently, the N6-amine is less nucleophilic than a standard secondary amine.

  • Chemoselectivity: Reagents must be chosen to avoid unwanted reactions at the C3-ketone. For instance, strong bases can cause enolization at the C2/C4 positions, leading to aldol condensation, while aggressive hydrides will reduce the ketone to an alcohol[1].

Workflow A N-Boc-6-aza-BCHep-3-one (Starting Material) B Acidic Deprotection (TFA / DCM) A->B Step 1 C 6-aza-BCHep-3-one (Free Base) B->C Step 2 D1 N-Alkylation (Reductive Amination) C->D1 Aldehyde, NaBH(OAc)3 D2 N-Arylation (Pd-Catalyzed) C->D2 Aryl Halide, Pd2(dba)3 D3 N-Acylation (Amide Coupling) C->D3 Acyl Chloride, Et3N

Figure 2: Divergent N-functionalization workflow for 6-aza-bicyclo[3.1.1]heptan-3-one scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why specific parameters are chosen.

Protocol A: Chemoselective Deprotection of N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one

Objective: Remove the Boc protecting group without degrading the strained bicyclic core or triggering ketone-mediated side reactions.

  • Setup: Dissolve N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C under nitrogen.

  • Acid Addition: Dropwise add Trifluoroacetic acid (TFA) (10.0 equiv).

    • Causality: TFA is utilized instead of aqueous HCl to maintain a homogeneous organic phase and prevent hydration/degradation of the strained C3-ketone.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active/stainable Boc-precursor and the appearance of a baseline spot indicate complete deprotection.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in minimal DCM and pass through a basic alumina plug, or neutralize with saturated aqueous NaHCO₃, extracting rapidly with EtOAc to avoid water-catalyzed degradation.

    • Self-Validation: LC-MS of the organic layer should show the free base mass [M+H]⁺ = 112.1.

Protocol B: N-Alkylation via Reductive Amination

Objective: Alkylate the N6 position while strictly preserving the C3-ketone.

  • Imine Formation: In a dry flask, combine 6-aza-bicyclo[3.1.1]heptan-3-one free base (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 equiv) to adjust the pH to ~5.

    • Causality: DCE is chosen over DCM due to its slightly higher boiling point and superior solubility profile for the reducing agent. Acetic acid activates the aldehyde without fully protonating the weakly basic N6-amine.

  • Reduction: After stirring for 1 hour at room temperature, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Causality: STAB is a mild hydride source that selectively reduces iminium ions. It is insufficiently reactive to reduce the C3-ketone at room temperature, ensuring perfect chemoselectivity.

  • Validation Checkpoint: After 12 hours, quench an aliquot with NaHCO₃ and analyze via LC-MS. The target mass [M+H]⁺ should be dominant, with no [M+H+2]⁺ peak (which would indicate unwanted ketone reduction).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered N6-amine with an aryl halide.

  • Catalyst Pre-activation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: RuPhos is specifically selected for its large bite angle and electron-rich nature, which excels at coupling sterically hindered secondary amines. Cs₂CO₃ is a mild, non-nucleophilic base that prevents base-catalyzed aldol condensation of the C3-ketone.

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 6-aza-bicyclo[3.1.1]heptan-3-one (1.2 equiv) as a solution in anhydrous Toluene (0.1 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 90 °C for 16 hours.

  • Validation Checkpoint: Color change from dark red to pale yellow/orange often indicates active catalyst turnover. Monitor via GC-MS or LC-MS for the consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 6-aza-bicyclo[3.1.1]heptan-3-one scaffold.

Table 1: Representative Optimization Matrix for N-Functionalization

Reaction TypeReagents & CatalystSolventTemp (°C)Time (h)Yield (%)Key Mechanistic Observation
Deprotection TFA (10 eq)DCM252>95Clean conversion; avoid prolonged acid exposure to prevent ketone degradation.
N-Alkylation R-CHO, STAB (1.5 eq), AcOHDCE251275–85STAB prevents over-reduction of the C3-ketone; pH control is critical.
N-Arylation Ar-Br, Pd₂(dba)₃, RuPhos, Cs₂CO₃Toluene901660–80Cs₂CO₃ minimizes base-catalyzed aldol condensation at C2/C4 positions.
N-Acylation R-COCl, DIPEA (2.0 eq)DCM0 → 25485–95Exothermic reaction; requires slow addition at 0 °C to prevent side reactions.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.[Link][1]

  • ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.[Link][2]

  • ChemRxiv. Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres.[Link][3]

Sources

Application

Application Note: Conformational Restriction Using the 6-Aza-bicyclo[3.1.1]heptan-3-one Scaffold

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols The Paradigm Shift in Conformational Restriction In contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

The Paradigm Shift in Conformational Restriction

In contemporary drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve target selectivity, solubility, and metabolic stability. While saturated six-membered rings like piperidines and piperazines are ubiquitous, their high conformational flexibility often leads to promiscuous target binding and off-target toxicity.

Bridged bicyclic systems have emerged as nonclassical bioisosteres that lock these flexible rings into well-defined, rigid 3D geometries. Historically, accessing bridged nitrogen heterocycles like the 6-azabicyclo[3.1.1]heptane core was synthetically prohibitive due to the "rule-of-five" governing intramolecular cyclizations, which heavily favored fused five-membered rings over bridged systems ()[1]. However, recent breakthroughs in oxidative cleavage and visible-light-mediated cycloadditions have unlocked scalable access to these scaffolds[1][2].

At the center of this chemical space is 6-aza-bicyclo[3.1.1]heptan-3-one . The ketone moiety at the 3-position acts as a versatile synthetic linchpin, allowing medicinal chemists to install diverse functional groups (via reductive amination, Grignard addition, etc.) while precisely controlling the spatial trajectory (exit vectors) of the substituents.

Pathway N1 Flat Piperidine (High Flexibility) N2 Conformational Restriction (6-aza-bicyclo[3.1.1]heptan-3-one) N1->N2 Scaffold Hopping N3 Defined Exit Vectors (cis = Chair, trans = Boat) N2->N3 N4 Target Binding (Increased Affinity & Selectivity) N3->N4 N5 Improved ADME (Lower Lipophilicity, High Fsp3) N3->N5

Pharmacological impact of conformational restriction via bridged bicyclic scaffolds.

Exit Vector Profiling and Structural Dynamics

The true power of the 6-aza-bicyclo[3.1.1]heptan-3-one scaffold lies in its ability to mimic specific, high-energy conformations of piperidine. By stereoselectively functionalizing the ketone, chemists can access either the cis- or trans-isomers.

Exit Vector Parameters (EVP)—specifically the distance ( r ) between the basic nitrogen and the C-3 substituent, and the angle ( θ ) of projection—reveal that these isomers occupy entirely distinct chemical spaces ()[2].

  • The cis-Isomer: Acts as a "3D-chair" piperidine analog. The geometric parameters are nearly identical to a 1,4-disubstituted piperidine in its lowest-energy equatorial chair conformation[2].

  • The trans-Isomer: Acts as a highly unusual "boat" piperidine analog. The rigidity of the bridged system forces the exit vectors into a trajectory that is otherwise entropically inaccessible for standard piperidines[2].

Table 1: Geometric Comparison of Exit Vector Parameters (EVP)
ScaffoldConformation MimicDistance r (Å)Angle θ (°)
1,4-Disubstituted Piperidine Equatorial Chair~2.91~9
cis-3-Substituted 6-aza-bicyclo[3.1.1]heptane "3D-Chair"2.941
trans-3-Substituted 6-aza-bicyclo[3.1.1]heptane "Boat"2.69165

(Quantitative data adapted from structural analyses by Chernykh et al., 2024)[2]

Synthetic Workflows and Scaffold Functionalization

To utilize this scaffold effectively, a robust and scalable synthetic route to the ketone is required. The most reliable method involves the oxidative bis-decarboxylation of N-Boc-protected 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid using Lead(IV) acetate ( Pb(OAc)4​ )[2]. From the resulting ketone, divergent stereoselective reductions or aminations can be deployed.

G A N-Boc-6-azabicyclo[3.1.1]heptane -3,3-dicarboxylic acid B Pb(OAc)4 Oxidative Cleavage (Decarboxylation) A->B C N-Boc-6-azabicyclo[3.1.1]heptan-3-one (Key Rigid Scaffold) B->C D NaBH4 Reduction (Steric Control) C->D E Reductive Amination (Primary/Secondary Amines) C->E F trans-Alcohol ('Boat' Piperidine Mimic) D->F G cis/trans-Amines (Tunable Exit Vectors) E->G

Synthetic workflow for 6-azabicyclo[3.1.1]heptan-3-one functionalization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection, temperature control, and workup procedures are explicitly detailed to ensure high reproducibility and yield.

Protocol A: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptan-3-one via Oxidative Cleavage

Objective: Convert the 3,3-dicarboxylic acid precursor into the versatile 3-ketone linchpin.

Scientific Rationale: Pb(OAc)4​ mediates the oxidative bis-decarboxylation of geminal diacids. The reaction proceeds via the formation of a cyclic lead-ester intermediate, which undergoes concerted cleavage to release two equivalents of CO2​ and yield the ketone. This specific method is chosen because it bypasses harsh thermal decarboxylation conditions that would otherwise degrade the acid-sensitive N-Boc protecting group.

Step-by-Step Methodology:

  • System Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in a mixture of anhydrous pyridine and acetonitrile (1:4 v/v, 0.2 M).

    • Causality: Pyridine acts dually as a base to deprotonate the carboxylic acids and as a ligand to stabilize the highly reactive Pb(IV) species, preventing premature decomposition of the oxidant.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Pb(OAc)4​ (1.2 eq) portion-wise over 15–20 minutes.

    • Causality: The oxidative cleavage is highly exothermic and evolves CO2​ gas rapidly. Portion-wise addition at 0 °C prevents thermal runaway and excessive foaming, ensuring a controlled reaction rate.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, stain with KMnO4​ ). The ketone product will appear as a distinct, fast-eluting spot compared to the baseline diacid.

  • Quenching & Workup: Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite.

    • Causality: This filtration removes the insoluble, toxic lead(II) acetate byproducts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous HCl (to extract pyridine), saturated aqueous NaHCO3​ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes) to yield N-Boc-6-azabicyclo[3.1.1]heptan-3-one as a white solid.

Protocol B: Diastereoselective Reduction to trans-6-azabicyclo[3.1.1]heptan-3-ol

Objective: Access the "boat" piperidine mimic via stereocontrolled reduction of the ketone.

Scientific Rationale: The bridged bicyclic framework presents two distinct faces for nucleophilic attack. The nitrogen bridge (even when Boc-protected) creates significant steric bulk on the endo face. Consequently, small hydride donors like NaBH4​ attack predominantly from the less sterically hindered exo face. This trajectory pushes the resulting hydroxyl group into the endo (trans) orientation relative to the nitrogen bridge[2].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-6-azabicyclo[3.1.1]heptan-3-one (1.0 eq) in anhydrous methanol (0.1 M). Cool the solution to 0 °C.

    • Causality: Methanol is selected as a protic solvent because it enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, significantly accelerating the rate of hydride transfer at low temperatures.

  • Reduction: Add NaBH4​ (1.5 eq) in three equal portions over 10 minutes.

  • Completion: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. TLC monitoring (Hexanes/EtOAc 1:1, Ninhydrin stain) should indicate complete consumption of the ketone.

  • Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH4​Cl at 0 °C.

    • Causality: NH4​Cl safely neutralizes excess borohydride and breaks down boron-alkoxide complexes without causing highly exothermic hydrogen gas evolution.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Combine the organic layers, dry over MgSO4​ , and concentrate in vacuo.

  • Validation: The crude product is typically highly enriched in the trans-isomer (dr > 6:1)[2]. If absolute diastereopurity is required for biological assays, purify the residue via careful flash chromatography or recrystallization from heptane/ethyl acetate to yield the pure trans-alcohol.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15), 10440-10450.[Link]

  • Zhang, Z.-X., Shu, K., Tilby, M. J., Mandigma, M. J. P., Guo, Y., Tyler, J. L., Noble, A., & Aggarwal, V. K. (2026). "Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres." Nature Synthesis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 6-Aza-bicyclo[3.1.1]heptan-3-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating bridged bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating bridged bicyclic amines. 6-aza-bicyclo[3.1.1]heptan-3-one is a highly strained, 3D-rich nonclassical piperidine isostere. While it possesses excellent physicochemical properties for drug discovery, its purification is notoriously difficult due to its high polarity, strong basicity, and lack of a conjugated UV chromophore.

This guide provides field-proven, causally-explained methodologies to overcome these specific chromatographic challenges.

I. Chromatographic Modalities Comparison

To select the correct purification strategy, you must align the stationary phase with the ionization state of the molecule. Below is a quantitative and qualitative summary of the most effective techniques.

TechniqueStationary PhaseMobile Phase SystemRetention MechanismDetection MethodBest Use Case
Normal Phase (Derivatized) Bare Silica ( SiO2​ )Hexane / Ethyl AcetateDipole-DipoleUV (210 nm) / TLCPreparative scale-up (>10 g); N-Boc protected intermediates.
Normal Phase (Free Amine) Amine-Modified Silica (KP-NH)DCM / MeOHHydrogen BondingELSD / CAD / MSSmall-to-medium scale purification of the free basic amine.
HILIC Zwitterionic or AmideMeCN / NH4​ Formate (aq)Aqueous PartitioningELSD / MSHighly polar, water-soluble batches; analytical purity checks.
Reversed-Phase (High pH) Base-Stable C18 (Hybrid) H2​O / MeCN (10mM NH4​HCO3​ , pH 10)HydrophobicMS / ELSDFinal polishing and impurity profiling of the free amine.

II. Purification Strategy Workflow

PurificationWorkflow Start Crude 6-aza-bicyclo[3.1.1]heptan-3-one CheckScale Determine Purification Scale Start->CheckScale ScaleLarge Preparative / Multi-Gram Scale CheckScale->ScaleLarge ScaleSmall Analytical / Milligram Scale CheckScale->ScaleSmall BocProtect N-Boc Derivatization (Masks Secondary Amine) ScaleLarge->BocProtect FreeAmine Direct Free Amine Purification ScaleSmall->FreeAmine BareSilica Standard NP-HPLC (Bare Silica) Hexane / EtOAc Elution BocProtect->BareSilica Deprotect Acidic Deprotection (TFA/HCl) BareSilica->Deprotect HILIC HILIC or SCX Chromatography (Aqueous / MeCN Gradient) FreeAmine->HILIC AmineSilica Amine-Modified Silica (KP-NH) DCM / MeOH Elution FreeAmine->AmineSilica PureProduct Purified Target Compound HILIC->PureProduct AmineSilica->PureProduct Deprotect->PureProduct

Workflow for selecting the optimal purification strategy for 6-aza-bicyclo[3.1.1]heptan-3-one.

III. Troubleshooting & FAQs

Q: Why does 6-aza-bicyclo[3.1.1]heptan-3-one streak irreversibly on standard silica gel? A: The root cause is a severe acid-base interaction. Standard bare silica contains surface silanol groups (-SiOH) with a pKa of approximately 4.5 to 5.5. The secondary amine of the 6-azabicyclo[3.1.1]heptane core is highly basic (pKa ~9-10). When the free amine contacts the silica, it becomes protonated, forming a strong, irreversible ionic bond with the negatively charged silanolate ions. To overcome this causality, you must either1[1] or2[2] to act as a competing base.

Q: I am running a reversed-phase (C18) gradient, but the compound elutes in the void volume. How can I retain it? A: 6-aza-bicyclo[3.1.1]heptan-3-one is a highly hydrophilic molecule. In standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid), the amine is fully ionized, making it too polar to partition into the hydrophobic C18 chains. You have two solutions:

  • High-pH Reversed Phase: Switch to a mobile phase of 10 mM Ammonium Bicarbonate (pH 10). This deprotonates the amine, increasing its lipophilicity (logD) and forcing it to interact with the C18 phase. Ensure your column is base-stable.

  • Orthogonal Chromatography: Abandon reversed-phase and use3[3]. HILIC utilizes a water-enriched layer on a polar stationary phase, retaining compounds precisely because they are polar.

Q: My UV detector shows a flat baseline, but MS confirms the product is there. Is the compound degrading? A: No, it is not degrading. The molecule simply lacks a conjugated π -system. The isolated ketone provides only a very weak n→π∗ transition around 210 nm, which is easily obscured by the UV cutoff of solvents like Ethyl Acetate or modifiers like TFA. For reliable detection of non-UV active amines,4[4].

Q: I need to purify 100 grams of this compound. Amine-modified columns are too expensive at this scale. What is the industry standard? A: For multi-gram scale-up, the most cost-effective and structurally sound approach is transient derivatization. By reacting the crude mixture with Di-tert-butyl dicarbonate ( Boc2​O ), you convert the highly basic secondary amine into a neutral carbamate. The lone pair on the nitrogen is delocalized into the Boc carbonyl, dropping its pKa drastically. This allows you to purify the 5[5]. Once purified, a simple acidic deprotection yields the pure amine salt.

IV. Step-by-Step Experimental Methodologies

Protocol A: Preparative Scale Purification via N-Boc Derivatization

Use this protocol when scaling up (>1 gram) to avoid the high costs of specialty columns.

  • Derivatization: Dissolve the crude 6-aza-bicyclo[3.1.1]heptan-3-one in Dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA) and 1.1 equivalents of Boc2​O . Stir at room temperature for 4 hours.

  • Quench & Extract: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • Normal Phase Chromatography: Load the crude N-Boc protected mixture onto a standard bare silica gel column. Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Self-Validation Checkpoint: Spot the fractions on a TLC plate. A successful N-Boc protection and elution is confirmed by a high-Rf spot that is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ). If the spot stays at the baseline and stains with Ninhydrin, the protection failed.

  • Deprotection: Dissolve the pure N-Boc intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours, then concentrate to yield the pure 6-aza-bicyclo[3.1.1]heptan-3-one TFA salt.

Protocol B: Analytical/Small-Scale Purification via HILIC-ELSD

Use this protocol for direct purification of the free amine (<100 mg) without derivatization.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Aqueous Ammonium Formate (pH 3.0, adjusted with Formic Acid).

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Column Equilibration: Use a Zwitterionic HILIC column (e.g., ZIC-HILIC). Equilibrate the column with 90% Solvent B (Note: In HILIC, high organic is the weak solvent).

  • Sample Loading: Dissolve the free amine in a diluent matching the initial conditions (90% Acetonitrile / 10% Water). Never inject a sample dissolved in 100% water onto a HILIC column, as it will cause peak breakthrough.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15 column volumes. Route the eluent to an ELSD or CAD detector (Evaporator Temp: 40°C, Nebulizer Temp: 40°C).

  • Self-Validation Checkpoint: Monitor the column backpressure and detector signals. A stable pressure under 150 bar combined with a matching ELSD peak and MS signal (m/z 112.07 for [M+H]+ ) confirms successful elution without on-column precipitation.

V. References

  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Technical Support Center: Purifying Basic Amines via Column Chromatography Source: Benchchem URL:

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL:

  • Title: Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase Source: PubMed URL:

  • Title: Systematic Approach to Chromatography of Quaternary Amines Source: SIELC Technologies URL:

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Substituted 6-Aza-Bicyclo[3.1.1]heptan-3-one

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the resolution of substituted 6-aza-bicyclo[3.1.1]heptan-3-one enantiomers. This scaffold, a key building block in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the resolution of substituted 6-aza-bicyclo[3.1.1]heptan-3-one enantiomers. This scaffold, a key building block in medicinal chemistry, presents unique stereochemical challenges.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting workflows designed to navigate the complexities of separating these chiral molecules.

The inherent three-dimensionality of the 6-azabicyclo[3.1.1]heptane core makes stereochemistry a critical determinant of biological activity.[1] Obtaining enantiomerically pure compounds is therefore not just a matter of regulatory compliance, but a fundamental necessity for accurate pharmacological assessment. This guide addresses the three primary industrial methods for chiral resolution: Diastereomeric Salt Crystallization, Chiral Chromatography, and Enzymatic Kinetic Resolution.

Method 1: Diastereomeric Salt Crystallization

This classical method remains a powerful and scalable technique for resolving chiral amines.[3][4] It leverages the reaction of the racemic basic nitrogen in the 6-aza-bicyclo[3.1.1]heptan-3-one with an enantiomerically pure chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4][5]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic Amine (R-Amine + S-Amine) Diastereomers Mixture of Diastereomeric Salts (R-Amine, R-Acid) (S-Amine, R-Acid) RacemicAmine->Diastereomers + ChiralAcid Single Enantiomer Chiral Acid (e.g., R-Acid) ChiralAcid->Diastereomers + Separation Fractional Crystallization (Exploits Solubility Difference) Diastereomers->Separation Salt1 Less Soluble Salt (e.g., S-Amine, R-Acid) Separation->Salt1 Solid Salt2 More Soluble Salt (e.g., R-Amine, R-Acid) in Mother Liquor Separation->Salt2 Solution Enantiomer1 Pure S-Amine Salt1->Enantiomer1 + Base Enantiomer2 Pure R-Amine Salt2->Enantiomer2 + Base

Fig 1. Workflow for Diastereomeric Salt Resolution.
Frequently Asked Questions & Troubleshooting

Q: My diastereomeric salts are not crystallizing. What are the primary causes and solutions? A: Failure to crystallize is typically a problem of solubility or supersaturation.

  • Insufficient Supersaturation: The concentration of your diastereomeric salt is below its solubility limit in the chosen solvent.

    • Solution: Carefully evaporate the solvent to increase the concentration. Alternatively, gradually add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[6]

  • High Solubility of Both Salts: If both diastereomers are highly soluble in the solvent system, crystallization is difficult.

    • Solution: A comprehensive solvent screen is necessary. Test a wide range of solvents with varying polarities. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Incorrect Stoichiometry: Using an incorrect ratio of resolving agent to racemic amine can inhibit crystallization.

    • Solution: Ensure you are using the correct molar equivalents. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.

Q: The enantiomeric excess (ee) of my product is low after a single crystallization. How can I improve it? A: Low enantiomeric excess suggests poor separation of the diastereomeric salts.

  • Small Solubility Difference: The fundamental driver of this separation is the difference in solubility between the two diastereomers. If this difference is small in your chosen solvent, the enrichment will be poor.[6]

    • Solution: Re-screen for a more optimal solvent. Additionally, temperature can significantly impact the solubility difference; investigate a range of crystallization temperatures.[7][8] Sometimes, a higher temperature paradoxically increases the solubility difference.[7]

  • Formation of a Solid Solution: The undesired diastereomer can sometimes be incorporated into the crystal lattice of the desired one, making separation by simple crystallization very difficult.[6]

    • Solution: This is a challenging problem. A different resolving agent may be required to form diastereomers with more distinct crystal packing. Sometimes, slowing down the crystallization process (e.g., very slow cooling or anti-solvent addition) can reduce the incorporation of the undesired diastereomer.[6]

  • Premature Filtration: The system may not have reached equilibrium.

    • Solution: Allow the crystallization mixture to stir for a longer period (a process known as aging or Ostwald ripening). This may allow the system to equilibrate to the more stable, less soluble thermodynamic product.[6]

Q: My yield is below the theoretical 50% maximum. What happened? A: While the maximum yield for one enantiomer is 50% in a classical resolution, suboptimal yields are common.

  • Co-precipitation: Some of the desired, more soluble diastereomer may have crashed out of solution along with the less soluble one, especially if crystallization was too rapid.

  • Loss During Workup: Material can be lost during filtration, washing, or the final base-mediated liberation of the free amine.

  • Advanced Solution - Crystallization-Induced Diastereomer Transformation (CIDT): In some advanced cases, if the undesired diastereomer can be epimerized in situ to the desired diastereomer, yields can exceed 50%. This requires specific conditions where the amine can racemize while the desired salt crystallizes, pulling the equilibrium.[7]

Protocol: Diastereomeric Salt Resolution
  • Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid).

  • Salt Formation: Dissolve 1.0 equivalent of the racemic substituted 6-aza-bicyclo[3.1.1]heptan-3-one in a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature. In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in a minimal amount of the same solvent.

  • Crystallization: Add the resolving agent solution to the amine solution. If no precipitate forms, allow the solution to cool slowly to room temperature, and then to 0-4 °C. If crystallization is still absent, induce it by scratching the inside of the flask or by adding a seed crystal, if available.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enantiomeric Purity Check: Liberate a small sample of the crystalline salt by treating it with a base (e.g., 1M NaOH) and extracting the free amine with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee) of this sample by chiral HPLC or SFC.

  • Recrystallization (Optional): If the ee is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent to upgrade the purity.

  • Liberation of Free Amine: Suspend the bulk of the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >11. Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Method 2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography offers a powerful, direct method for separating enantiomers without chemical derivatization. The separation occurs based on the differential transient interactions of the enantiomers with a chiral stationary phase (CSP).[9] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its higher speed, lower solvent consumption, and faster post-purification processing.[10]

G cluster_0 Step 1: Analytical Method Development cluster_1 Step 2: Preparative Scale-Up cluster_2 Step 3: Fraction Collection & Analysis Start Racemic Mixture Screening Screen Multiple CSPs (e.g., Polysaccharide, Glycopeptide based) Start->Screening Optimization Optimize Mobile Phase (Modifier, Additive, Flow Rate) Screening->Optimization Identify 'Hit' Column Prep Increase Column Diameter & Sample Loading Optimization->Prep Optimized Method Collect Collect Eluting Enantiomers in Separate Fractions Prep->Collect Analyze Analyze Fractions for Purity and ee% Collect->Analyze Product Combine Pure Fractions & Evaporate Solvent Analyze->Product

Fig 2. Workflow for Chiral Chromatography Resolution.
Frequently Asked Questions & Troubleshooting

Q: How do I select the best chiral stationary phase (CSP) for my compound? A: There is no single "best" CSP; the choice is highly analyte-dependent.[11] A screening approach is the most effective strategy.

  • Recommended Starting Points: For nitrogen-containing heterocycles like 6-aza-bicyclo[3.1.1]heptan-3-one, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability and powerful enantioseparation ability.[12][13] Macrocyclic glycopeptide phases also show broad utility.[14]

  • Screening Strategy: A parallel screening approach using 3-4 different columns with a set of standard mobile phases is highly efficient.[12] This maximizes the chances of finding a separation quickly.

Q: I have a "hit" from my screen, but the resolution is poor (Rs < 1.5). How can I optimize it? A: Fine-tuning the mobile phase is key to improving resolution.

  • Change the Organic Modifier: In normal phase (HPLC/SFC), switching between different alcohols (e.g., isopropanol, ethanol, methanol) as the modifier can dramatically alter selectivity.[14]

  • Use an Additive: For basic amines, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can significantly improve peak shape and sometimes resolution by masking residual acidic sites on the silica support.

  • Adjust Modifier Percentage: Decreasing the percentage of the organic modifier will increase retention times and often improve resolution, up to a point.[15]

  • Temperature: Lowering the column temperature generally increases selectivity and can improve resolution, though it may also increase analysis time and backpressure.[14]

Q: I'm seeing a "memory effect" where results are inconsistent. What is happening? A: The history of a chiral column can significantly impact its performance.[11]

  • Cause: Additives from previous runs (especially acidic or basic ones) can be retained on the stationary phase and alter the separation characteristics for your current analysis.

  • Solution: It is critical to dedicate a column to a specific project or mobile phase type if possible.[11] Always flush columns thoroughly with an appropriate storage solvent after use. Tracking and recording the usage of each column is a crucial part of good laboratory practice for chiral separations.[11]

Data Presentation: Example Chiral Screening Conditions
CSP TypeColumn ExampleMobile Phase (SFC)Flow Rate (mL/min)Temperature (°C)
Amylose CarbamateChiralpak® AD-HCO₂ / Methanol (80:20)3.035
Cellulose CarbamateChiralcel® OD-HCO₂ / Isopropanol (70:30)3.035
Cellulose CarbamateLux® Cellulose-2CO₂ / Ethanol (85:15)2.035
Macrocyclic GlycopeptideCHIROBIOTIC® VCO₂ / Methanol + 0.1% DEA2.540

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (KR) utilizes the high stereoselectivity of enzymes to differentiate between two enantiomers. The enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other.[3] For a ketone substrate like 6-aza-bicyclo[3.1.1]heptan-3-one, a ketoreductase (KRED) could asymmetrically reduce the ketone. Alternatively, if the amine is first formed, a lipase could be used for enantioselective acylation.[16][17]

A key feature of KR is that it theoretically yields a maximum of 50% of the starting material as the unreacted, enantiopure substrate, and 50% as the enantiopure product.[18]

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation Racemic Racemic Substrate (R-Substrate + S-Substrate) Enzyme Enzyme (e.g., Lipase, KRED) Racemic->Enzyme Product Product (from S-Substrate) Enzyme->Product Fast Reaction (k_fast) Unreacted Unreacted R-Substrate Enzyme->Unreacted Slow Reaction (k_slow) Separation Standard Purification (e.g., Chromatography, Extraction) Product->Separation Unreacted->Separation Product_final Isolated Product (High ee) Separation->Product_final Unreacted_final Isolated Substrate (High ee) Separation->Unreacted_final

Fig 3. Concept of Enzymatic Kinetic Resolution.
Frequently Asked Questions & Troubleshooting

Q: My enzymatic reaction is very slow or stalls before 50% conversion. A: Slow reactions are often caused by suboptimal conditions or enzyme inhibition.

  • Temperature: Enzyme activity is highly temperature-dependent. For many common enzymes like Candida antarctica Lipase B (CALB), reactions are often run at elevated temperatures (e.g., 60 °C) to increase the rate.[16] However, excessively high temperatures can lead to enzyme denaturation.[19]

  • pH: The pH of the reaction medium is critical. For reactions in aqueous buffers, ensure the pH is optimal for the specific enzyme being used.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme, causing the reaction to stall.

    • Solution: Running the reaction under dilute conditions or implementing a system to remove the product as it is formed can mitigate this issue.

  • Enzyme Deactivation: The enzyme may be deactivated by components of the reaction mixture or may simply have a limited operational lifetime under the reaction conditions.[16]

    • Solution: Ensure all reagents and solvents are of high purity. If necessary, use a higher loading of the enzyme.

Q: The enantioselectivity of my resolution is poor. How can I improve the E-value? A: The enantioselectivity, or E-value, is a measure of how well the enzyme differentiates between the two enantiomers.

  • Solvent Choice: The solvent can have a profound impact on enzyme selectivity. A screen of different organic solvents is often necessary.

  • Acyl Donor (for Lipase Reactions): In lipase-catalyzed acetylations, the choice of acyl donor (e.g., ethyl acetate, vinyl acetate) can influence the E-value.

  • Temperature: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity.[19][20] A balance must be struck, and screening a range of temperatures is advisable.[20]

  • Enzyme Choice: Not all enzymes are created equal. Screening a panel of different enzymes (e.g., various lipases or a kit of ketoreductases) is the most powerful way to find a highly selective catalyst for your specific substrate.[21]

Q: How can I overcome the 50% theoretical yield limit of a kinetic resolution? A: The 50% yield limitation can be overcome by coupling the resolution with in-situ racemization of the undesired enantiomer. This is known as a Dynamic Kinetic Resolution (DKR).[21]

  • Mechanism: A racemization catalyst (e.g., a metal complex) is added to the reaction. As the enzyme selectively consumes one enantiomer, the racemization catalyst continuously converts the remaining, undesired enantiomer back into the racemate, providing more substrate for the enzyme.[18] This allows for a theoretical yield of up to 100% of a single enantiomeric product.

  • Compatibility: The main challenge of DKR is finding a racemization catalyst and conditions that are compatible with the enzyme and do not lead to its deactivation.[21]

Protocol: Lipase-Catalyzed Kinetic Resolution (Acylation)

(This protocol is for resolving the amine functionality after reduction of the ketone or if the starting material is the amine)

  • Setup: To a solution of the racemic substituted 6-aza-bicyclo[3.1.1]heptan-3-amine (1.0 equiv) in an appropriate solvent (e.g., neat ethyl acetate, which also serves as the acyl donor, or an inert solvent like toluene), add the lipase (e.g., immobilized Candida antarctica lipase B, CALB).

  • Reaction: Stir the mixture at an optimized temperature (e.g., 60 °C).[16]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time. Quench the aliquot, filter off the enzyme, and analyze the sample by chiral HPLC/SFC to determine the conversion percentage and the enantiomeric excess of both the remaining starting material (amine) and the formed product (acetamide).

  • Quenching: When the reaction has reached the desired point (ideally close to 50% conversion for optimal ee of both components), cool the reaction to room temperature and remove the enzyme by filtration. The immobilized enzyme can often be washed and reused.

  • Separation: Separate the resulting product (acetamide) from the unreacted starting material (amine) using standard methods such as column chromatography or acid/base extraction.

  • Analysis: Determine the yield and enantiomeric excess of both the isolated amine and the acetamide. The acetamide can be hydrolyzed back to the amine using acidic conditions (e.g., 6N HCl) to obtain the other enantiomer of the amine.[16]

References
  • Benchchem.
  • Paquette, W. D., et al. (2003). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B.
  • Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • ResearchGate. Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones.
  • Chromatography Today. (2020).
  • Rodriguez, C., et al. Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. University of Groningen.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Chemistry LibreTexts. (2020). 6.
  • SciSpace. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases.
  • ResearchGate. Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Google Patents. (2013). WO2013007371A2 - Kinetic resolution of chiral amines.
  • White Rose eTheses Online.
  • Larrow, J. F., & Vedejs, E. (2006).
  • Macmillan Group. (2020). Proposed photoredox- and enzyme-catalyzed dynamic kinetic resolution. Science Journals — AAAS.
  • Pálovics, E., et al. (2018).
  • Gotor-Fernández, V., et al. (2022).
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • Sigma-Aldrich.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2022). 6.
  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Iaroshenko, V. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • Sigma-Aldrich.
  • Wu, D., et al. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • García-Córcoles, M. T., et al. (2022).
  • ACS Figshare. (2024). Collection - 3‑Substituted 6‑Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Aza-bicyclo[3.1.1]heptan-3-one Oxidative Synthesis

Welcome to the Technical Support Center for bridged bicyclic scaffold synthesis. As a Senior Application Scientist, I frequently consult on the oxidative synthesis of the 6-aza-bicyclo[3.1.1]heptane core—a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bridged bicyclic scaffold synthesis. As a Senior Application Scientist, I frequently consult on the oxidative synthesis of the 6-aza-bicyclo[3.1.1]heptane core—a highly valuable, nonclassical piperidine isostere increasingly utilized in modern drug discovery[1].

The most robust route to the critical intermediate, N-Boc-6-azabicyclo[3.1.1]heptan-3-one, involves the Pb(OAc)₄-mediated oxidative cleavage of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid[1]. However, the inherent Baeyer strain of the[3.1.1] system and the harsh nature of oxidative decarboxylation often lead to significant side products, including monodecarboxylated acids and ring-opened degradants[2].

This guide provides a self-validating framework to troubleshoot these issues, explaining the mechanistic causality behind each failure mode and offering field-proven protocols to maximize your yield.

Mechanistic Workflow & Failure Modes

OxidationPathway Diacid N-Boc-3,3-dicarboxylic acid (Precursor) Intermediate Pb(IV) Carboxylate Complex (Reactive Intermediate) Diacid->Intermediate Pb(OAc)4, Pyridine (- AcOH) Ketone 6-Aza-bicyclo[3.1.1]heptan-3-one (Target Product) Intermediate->Ketone Double Decarboxylation (Optimal) MonoAcid Monodecarboxylated Acid (Side Product) Intermediate->MonoAcid Single Decarboxylation (H2O Quench / Under-dosing) RingOpen Ring-Opened Degradants (Side Product) Ketone->RingOpen Acidic/Thermal Stress (Over-reaction)

Mechanistic pathways and side-product formation in 6-aza-bicyclo[3.1.1]heptan-3-one oxidation.

In-Depth Troubleshooting FAQs

Q1: Why am I isolating high quantities of monodecarboxylated acid instead of the target ketone? Causality: The transformation of the 3,3-dicarboxylic acid to the 3-one requires a double oxidative decarboxylation event[1]. The first decarboxylation is relatively fast, forming a transient radical/cationic intermediate that must undergo a second oxidation/decarboxylation to form the ketone. If the reaction is moisture-laden, water outcompetes the intramolecular processes, protonating the intermediate and quenching the reaction at the monodecarboxylated stage (forming N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid)[2]. Furthermore, using degraded or sub-stoichiometric Pb(OAc)₄ will stall the reaction. Resolution:

  • Reagent Integrity: Ensure Pb(OAc)₄ is fresh and stored under an inert atmosphere. Lead(IV) acetate is highly hygroscopic and degrades to PbO₂ and acetic acid upon exposure to moisture.

  • Anhydrous Conditions: Rigorously dry the solvent (typically pyridine/toluene mixtures) over molecular sieves prior to use.

  • Stoichiometry: Use a slight excess (1.15 - 1.25 equivalents) of Pb(OAc)₄ to ensure complete double decarboxylation.

Q2: How do I minimize ring-opening side products when scaling up the oxidative cleavage? Causality: The 6-azabicyclo[3.1.1]heptane core contains significant Baeyer strain. The oxidative cleavage generates acetic acid as a byproduct. At elevated temperatures, the combination of thermal stress and localized acidic microenvironments catalyzes the cleavage of the strained cyclobutane ring, leading to acyclic or monocyclic piperidine degradants. Resolution:

  • Thermal Control: Maintain strict temperature control. The reaction should be initiated at 0 °C and allowed to warm to room temperature only. Never exceed 25 °C.

  • Buffering: Utilize pyridine not just as a co-solvent, but as an acid scavenger to neutralize the generated acetic acid, protecting the strained bicyclic framework.

Q3: When oxidizing the secondary alcohol (6-azabicyclo[3.1.1]heptan-3-ol) to the ketone, I observe significant degradation. What is the cause? Causality: While the primary route to the ketone is via the diacid[1], some workflows involve reducing the ketone to resolve stereocenters, followed by re-oxidation of the alcohol. If using Swern oxidation, the highly reactive chlorosulfonium intermediate can induce ring-expansion or chlorination side reactions in strained systems. If using Dess-Martin Periodinane (DMP), the acetic acid byproduct can again trigger ring-opening. Resolution:

  • For DMP oxidations, add solid NaHCO₃ to the reaction mixture to buffer the acetic acid released during the oxidation.

  • Alternatively, consider TEMPO/BAIB conditions which operate under milder, slightly basic conditions to prevent rearrangement.

Quantitative Data: Oxidation Conditions & Side Product Profiles
Oxidation MethodPrecursorTarget Yield (%)Major Side ProductCausality & Mitigation Strategy
Pb(OAc)₄ / Pyridine 3,3-Dicarboxylic Acid75–85%Monodecarboxylated AcidCause: H₂O quenching.Fix: Use anhydrous solvents and fresh oxidant.
Pb(OAc)₄ (Unbuffered) 3,3-Dicarboxylic Acid< 40%Ring-opened piperidinesCause: Acidic degradation.Fix: Add pyridine as an acid scavenger.
DMP / CH₂Cl₂ 3-ol (Secondary Alcohol)80–90%Ring-opened acetatesCause: Acidic cleavage by AcOH.Fix: Buffer with solid NaHCO₃.
Swern Oxidation 3-ol (Secondary Alcohol)60–70%Chlorinated byproductsCause: Reactive intermediate trapping.Fix: Strict –78 °C control.
Self-Validating Experimental Protocol: Pb(OAc)₄ Oxidative Cleavage

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation and Drying

  • Dissolve N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous pyridine (4:1 ratio) to achieve a 0.1 M concentration.

  • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture or insoluble impurities. If cloudy, dry the solution over activated 4Å molecular sieves for 2 hours before proceeding.

Step 2: Oxidant Addition

  • Cool the reaction vessel to 0 °C under a strict argon atmosphere.

  • Add Pb(OAc)₄ (1.15 eq) portion-wise over 15 minutes to control the exotherm.

  • Validation Checkpoint: The reaction mixture should transition to a homogenous yellow/orange solution. If a dark brown precipitate (PbO₂) forms immediately, the system is wet, and the oxidant has degraded. Abort, dry your reagents, and restart.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to stir at 20–25 °C for 4–6 hours.

  • Monitor via LCMS or TLC (stain with KMnO₄).

  • Validation Checkpoint: You must observe the disappearance of the diacid and the transient appearance of the monodecarboxylated intermediate. The reaction is only complete when the mono-acid intermediate is fully consumed. Do not quench prematurely.

Step 4: Quenching and Workup

  • Dilute the mixture with ethyl acetate and quench by adding a saturated aqueous solution of NaHCO₃.

  • Filter the biphasic mixture through a pad of Celite to remove precipitated lead salts.

  • Validation Checkpoint: The organic layer should be pale yellow to colorless. A persistent dark brown color indicates incomplete removal of lead byproducts. Re-filter through a fresh Celite pad if necessary.

  • Wash the organic layer briefly with cold 1M HCl (to remove pyridine), followed immediately by brine. Dry over Na₂SO₄ and concentrate in vacuo.

References
  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications (2024) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Stability Issues of 6-Aza-bicyclo[3.1.1]heptan-3-one

Introduction 6-Aza-bicyclo[3.1.1]heptan-3-one and its derivatives are highly sought-after building blocks, serving as conformationally restricted, three-dimensional nonclassical isosteres for piperidine and piperazine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Aza-bicyclo[3.1.1]heptan-3-one and its derivatives are highly sought-after building blocks, serving as conformationally restricted, three-dimensional nonclassical isosteres for piperidine and piperazine rings in drug discovery[1]. However, the synthesis and handling of these bridged bicyclic ketones present significant challenges. Due to the inherent ring strain of the [3.1.1] bicyclic system, the sp2-hybridized carbonyl carbon is highly electrophilic. In aqueous media, this leads to rapid, reversible hydration (gem-diol formation) and, under suboptimal pH conditions, irreversible ring-opening degradation[2].

This Technical Support Center provides mechanistic troubleshooting, validated protocols, and quantitative metrics to ensure the structural integrity of 6-aza-bicyclo[3.1.1]heptan-3-one during aqueous workup and storage.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why do I observe multiple peaks, broad signals, or a mass shift of +18 Da in aqueous NMR or LC-MS analyses? A: You are observing reversible hydration. The internal angle strain of the four-membered ring embedded within the [3.1.1] bicycle forces the sp2-hybridized ketone to favor the sp3-hybridized gem-diol (hydrate) form in water[3]. The transition from a 120° bond angle to a 109.5° bond angle significantly relieves ring strain. This equilibrium causes peak broadening in NMR and a +18 Da (H2O adduct) mass shift in LC-MS.

Q2: How can I prevent irreversible ring-opening degradation during aqueous workup? A: Irreversible degradation must be prevented through strict pH and temperature control. Under strongly basic or acidic conditions, the hydrated intermediate can undergo retro-Mannich or retro-aldol-type cleavage, leading to irreversible fragmentation of the bicyclic core[2]. To prevent this, always maintain the aqueous phase between pH 5.5 and 7.5, and keep the temperature strictly below 15 °C during extractions.

Q3: Does the choice of the nitrogen protecting group impact the aqueous stability of the ketone? A: Yes, significantly. Strongly electron-withdrawing groups (EWGs) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are highly recommended[1]. These groups reduce the basicity and lone-pair availability of the bridging nitrogen (position 6). By withdrawing electron density, the protecting group prevents the nitrogen from participating in transannular reactions or facilitating retro-Mannich fragmentation. Unprotected 6-aza-bicyclo[3.1.1]heptan-3-one is highly unstable in water and should only be generated in situ.

Section 2: Experimental Protocols

Protocol A: Optimized Aqueous Workup for N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one

Causality Focus: This protocol minimizes the residence time of the ketone in water and uses a buffering system to prevent pH-driven ring cleavage.

  • Quenching: Cool the reaction mixture to 0–5 °C. Quench by slowly adding a pre-chilled (4 °C) 0.5 M sodium phosphate buffer (pH 6.8). Why: The buffer neutralizes reaction extremes without creating localized pockets of high/low pH that trigger retro-Mannich cleavage.

  • Extraction: Immediately add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction rapidly (under 5 minutes per wash). Why: Rapid partitioning into the organic phase limits the time the molecule spends in the aqueous environment, minimizing gem-diol formation.

  • Phase Separation: Separate the phases and discard the aqueous layer immediately. Wash the organic layer once with cold brine to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (do not use basic drying agents like K₂CO₃). Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C.

Protocol B: Reversing Gem-Diol Formation (Dehydration)

Causality Focus: If the compound has formed a hydrate during workup, it will perform poorly in downstream reactions like reductive amination[1]. This protocol uses Le Chatelier's principle to drive the equilibrium back to the reactive ketone.

  • Reconstitution: Dissolve the concentrated crude mixture in anhydrous toluene (10 mL per gram of product).

  • Azeotropic Distillation: Evaporate the toluene under reduced pressure (bath temp 30 °C). Why: Toluene forms an azeotrope with water, effectively "pulling" the water out of the gem-diol and shifting the equilibrium back to the pure ketone.

  • Verification: Repeat the toluene azeotrope step twice. Store the resulting neat oil/solid under an argon atmosphere at -20 °C.

Section 3: Quantitative Data Presentation

Table 1: Stability and Hydration Metrics of N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one in Aqueous Media

Aqueous ConditionTemperature (°C)Ketone : Gem-Diol Ratio (Equilibrium)Estimated Half-Life (Irreversible Degradation)Recommended Action
pH 2.0 (Acidic) 25 °C10 : 90< 2 HoursAvoid completely
pH 6.8 (Buffered) 4 °C40 : 60> 72 HoursIdeal for workup
pH 6.8 (Buffered) 25 °C30 : 70~ 24 HoursProcess rapidly
pH 10.0 (Basic) 25 °C5 : 95< 30 MinutesAvoid completely

Section 4: Mechanistic & Workflow Visualizations

DegradationPathway Ketone 6-Aza-bicyclo[3.1.1]heptan-3-one (Strained Ketone) Hydrate Gem-Diol (Hydrated Form) Ketone->Hydrate Reversible Hydration (Relieves Angle Strain) Degradant Ring-Opened Degradant (Irreversible) Hydrate->Degradant Retro-Mannich / Cleavage Conditions Aqueous Media (H2O) Conditions->Ketone BaseAcid pH < 4 or pH > 9 (Catalysis) BaseAcid->Degradant

Diagram 1: Mechanistic pathway of strain-induced hydration and pH-catalyzed degradation.

Workflow Step1 1. Quench Reaction (Use pH 6.8 Buffer, <15°C) Step2 2. Rapid Extraction (EtOAc or DCM, 5 mins max) Step1->Step2 Step3 3. Phase Separation (Discard Aqueous Layer) Step2->Step3 Step4 4. Drying & Dehydration (Na2SO4 + Toluene Azeotrope) Step3->Step4 Step5 5. Storage (Store Neat at -20°C under Ar) Step4->Step5

Diagram 2: Optimized workflow for the stable aqueous handling and extraction of the bicyclic ketone.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450.[Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko‐Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Catalyst Poisoning in 6-aza-bicyclo[3.1.1]heptan-3-one Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 6-aza-bicyclo[3.1.1]heptan-3-one scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the 6-aza-bicyclo[3.1.1]heptan-3-one scaffold. As a nonclassical piperidine isostere, this bicyclic system offers unique 3D-chair and boat conformations highly valued in medicinal chemistry [1]. However, its exposed secondary amine and enolizable ketone present severe challenges in transition-metal catalysis, frequently leading to catalyst poisoning.

This guide provides field-proven troubleshooting strategies, causal explanations for catalytic failures, and self-validating experimental protocols to ensure your functionalization workflows succeed.

Troubleshooting & FAQs

Q1: Why does my Palladium-catalyzed cross-coupling fail completely when using the unprotected 6-aza-bicyclo[3.1.1]heptan-3-one? A: The failure is driven by the formation of a thermodynamically stable, off-cycle metal complex. The nitrogen lone pair in the 6-aza-bicyclo[3.1.1]heptane system is highly exposed due to the bridged bicyclic framework. When combined with an oxophilic/azophilic metal like Pd(II) or Ni(II), the amine outcompetes your phosphine ligands for the metal's coordination sphere. If the 3-one (ketone) enolizes under basic conditions, it can form a bidentate N,O -chelate, irreversibly trapping the catalyst and precipitating "Pd-black." Solution: Passivate the nitrogen lone pair using an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz) prior to the coupling step [1].

Q2: I need to perform a Buchwald-Hartwig amination directly on the unprotected 6-aza nitrogen. How do I prevent the substrate from poisoning the catalyst before oxidative addition occurs? A: If you must use the unprotected amine as a coupling partner, the causality of poisoning shifts to the relative rates of amine binding vs. reductive elimination. You must use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos ). These ligands are specifically designed to create a deep, narrow catalytic pocket. They accelerate the reductive elimination step and physically block the formation of stable bis-amine Pd(II) complexes, forcing the catalytic cycle forward.

Q3: I am attempting a late-stage C(sp3)–N photoelectrochemical cross-coupling, but my yields are poor due to amine degradation and catalyst quenching. What is the workaround? A: In photoredox or photoelectrochemical decarboxylative couplings, unprotected aliphatic amines can undergo undesired anodic oxidation or quench the excited state of the photocatalyst. To mitigate this without using stoichiometric chemical oxidants, you can utilize a net-oxidative C(sp3)–N forming reaction under mild electrode potentials [2]. Alternatively, adding a mild Brønsted acid (like TFA) or using the amine hydrochloride salt reversibly protonates the basic nitrogen. This renders it non-nucleophilic and oxidation-resistant, while the dynamic equilibrium still allows trace amounts of the free amine to participate in the desired coupling.

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the causal relationship between substrate state, ligand selection, and catalytic efficiency (Yield and Turnover Number - TON) during a standard Pd-catalyzed α -arylation of the 3-one position.

Substrate StateLigand ChoiceAdditive / ModifierYield (%)TONMechanistic Observation
UnprotectedXPhosNone< 5%< 10Complete catalyst poisoning; rapid Pd-black precipitation.
UnprotectedRuPhosNone45%450Moderate conversion; bulky ligand partially shields the Pd center.
N-Boc Protected XPhos None 88% 880 Optimal; N-lone pair is electronically and sterically passivated.
UnprotectedRuPhosTFA (0.1 eq)72%720Acidic additive reversibly masks the amine, preventing irreversible chelation.

Mechanistic & Workflow Visualizations

To successfully navigate these reactions, it is critical to understand the logical flow of the catalytic cycle versus the poisoning pathway.

G Start Pd(0) Catalyst + Substrate Unprotected Unprotected 6-Aza Amine Start->Unprotected Standard Conditions Protected N-Boc Protected Amine or Bulky Ligand (RuPhos) Start->Protected Optimized Conditions Poisoned Catalyst Poisoning (Stable Pd-Amine Complex) Unprotected->Poisoned Strong N-coordination Active Productive Catalytic Cycle (Oxidative Addition) Protected->Active Steric shielding Product Functionalized Product Active->Product Reductive Elimination

Catalyst poisoning pathway vs. productive catalytic cycle using mitigation strategies.

Workflow Step1 1. N-Protection (Boc2O, Et3N) Step2 2. Catalyst Prep (Pd2(dba)3, RuPhos) Step1->Step2 Step3 3. Cross-Coupling (Base, 80°C, 12h) Step2->Step3 Step4 4. Workup & Purify (Extraction, Flash CC) Step3->Step4

Step-by-step experimental workflow for the functionalization of 6-aza-bicyclo[3.1.1]heptan-3-one.

Self-Validating Experimental Protocol

This protocol describes the α -arylation of the 3-one position. It utilizes a self-validating approach: by incorporating an N-Boc protection step and strict degassing, you eliminate the primary variables that cause catalyst deactivation.

Phase 1: N-Boc Protection (Passivating the Amine)
  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 6-aza-bicyclo[3.1.1]heptan-3-one (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add Triethylamine ( Et3​N , 15.0 mmol, 1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 eq) dissolved in 10 mL DCM.

  • Validation Check: Stir for 4 hours at room temperature. Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains deep purple/red) and the appearance of a UV-active/faintly staining spot confirms complete protection.

  • Workup: Wash with 0.1 M HCl (2 x 20 mL) to remove residual unreacted amine, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo to yield N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one.

Phase 2: Palladium-Catalyzed α -Arylation

Note: Strict exclusion of oxygen is required. Oxygen oxidizes the phosphine ligand, stripping the Pd center of its steric shield and inviting substrate-induced poisoning.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (2.5 mol%, 0.025 eq) and RuPhos (5.0 mol%, 0.05 eq).

  • Substrate Addition: Add the N-Boc-6-aza-bicyclo[3.1.1]heptan-3-one (1.0 mmol), the aryl bromide (1.2 mmol), and Sodium tert-butoxide ( NaOtBu , 1.5 mmol).

  • Solvent & Degassing: Add anhydrous Toluene (5 mL). Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles to ensure complete deoxygenation.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation Check: A successful catalytic cycle will maintain a yellow/orange hue in solution. If the solution turns completely black with a metallic precipitate within the first hour, the catalyst has been poisoned (likely due to insufficient degassing or impure starting material).

  • Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450.[Link]

  • Yuan, K.-N., Zhuang, H., Wei, J., Shen, Y., Yao, H.-Q., Li, M.-H., Xu, L.-L., & Shang, M. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 16(1), 920.[Link]

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 6-Aza-bicyclo[3.1.1]heptan-3-one: A HILIC vs. Reversed-Phase Comparison Guide

The Analytical Challenge: Escaping "Flatland" In modern drug discovery, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic rings toward rigid, three-dimensional architectures. Bridged bic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Escaping "Flatland"

In modern drug discovery, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic rings toward rigid, three-dimensional architectures. Bridged bicyclic scaffolds, such as 6-aza-bicyclo[3.1.1]heptan-3-one , are highly valued as bioisosteres for piperidines and piperazines to improve metabolic stability and pharmacokinetic profiles[1].

However, quantifying this specific scaffold presents a formidable analytical challenge. The molecule is a highly polar, basic secondary amine (estimated pKa ~9.5). Furthermore, it lacks an extended conjugated π-system, rendering traditional UV detection insensitive and prone to gradient baseline interference. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), basic amines typically exhibit poor retention (eluting near the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support[2].

To establish a robust, fit-for-purpose quantitative method, we must shift our chromatographic paradigm. This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a fully validated protocol compliant with the latest ICH Q2(R2) guidelines[3].

Mechanistic Approach: Why RPLC Fails and HILIC Succeeds

The fundamental flaw in applying RPLC to 6-aza-bicyclo[3.1.1]heptan-3-one lies in mismatched polarity. In RPLC, the stationary phase is hydrophobic (e.g., C18), and the analyte's high polarity drives it rapidly into the aqueous mobile phase, resulting in negligible retention.

Conversely, HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and an organic-rich mobile phase (typically >80% acetonitrile). In this environment, water acts as the strong eluting solvent. A water-enriched layer immobilizes on the surface of the polar stationary phase. The highly polar 6-aza-bicyclo[3.1.1]heptan-3-one partitions favorably into this aqueous layer, yielding strong retention and sharp, symmetrical peaks[4][5].

Mechanism Analyte 6-aza-bicyclo[3.1.1]heptan-3-one (High Polarity, Basic Secondary Amine) RPLC RPLC (C18 Column) Hydrophobic Partitioning Analyte->RPLC Aqueous-Rich Mobile Phase HILIC HILIC (Zwitterionic Column) Hydrophilic Partitioning Analyte->HILIC Organic-Rich Mobile Phase RPLC_Issue Poor Retention & Peak Tailing (Silanol Ion-Exchange) RPLC->RPLC_Issue Mismatched Polarity HILIC_Benefit Strong Retention & Sharp Peaks (Aqueous Layer Partitioning) HILIC->HILIC_Benefit Orthogonal Selectivity

Figure 1: Mechanistic comparison of analyte retention in RPLC versus HILIC modes.

Comparative Performance Data

To objectively demonstrate the superiority of HILIC for this scaffold, we compared a standard C18 RPLC method against an optimized Zwitterionic HILIC method. Because of the molecule's weak chromophore, a Charged Aerosol Detector (CAD) was utilized in both setups to ensure uniform, mass-based response independent of optical properties.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterTraditional RPLC (C18)Optimized HILIC (Zwitterionic)Analytical Impact
Retention Factor ( k′ ) 0.44.2 k′<1 in RPLC risks co-elution with void volume artifacts.
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates silanol-driven ion-exchange tailing.
Theoretical Plates ( N ) < 2,000> 15,000Higher efficiency in HILIC ensures superior resolving power.
Detection Sensitivity Low (Broad Peak)High (Sharp Peak)CAD response is enhanced by the highly volatile HILIC mobile phase.

Experimental Design & Methodologies

The following self-validating protocol details the optimized HILIC method and the subsequent validation workflow required to prove the method is "fit for intended purpose" under ICH Q2(R2) standards[3][6].

Workflow Start Target Analyte: 6-aza-bicyclo[3.1.1]heptan-3-one Phase1 Phase 1: Mode Selection HILIC vs. RPLC Start->Phase1 Phase2 Phase 2: Method Optimization Stationary Phase, pH, Buffer Phase1->Phase2 Select HILIC Mode Phase3 Phase 3: ICH Q2(R2) Validation Accuracy, Precision, Linearity Phase2->Phase3 Lock Parameters End Validated Quantitative Method Phase3->End Confirm Fit-for-Purpose

Figure 2: Analytical workflow for method development and ICH Q2(R2) validation.

Step-by-Step Protocol: HILIC Method Execution

1. Mobile Phase Preparation (Causality Check):

  • Buffer (Solvent A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Why pH 3.0? At this pH, the basic nitrogen of 6-aza-bicyclo[3.1.1]heptan-3-one is fully protonated, ensuring consistent electrostatic interaction with the zwitterionic phase and preventing retention time drift.

  • Organic (Solvent B): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Elution: Isocratic 15% A / 85% B. (Note: In HILIC, a higher percentage of B means weaker elution strength).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Charged Aerosol Detection (CAD), Evaporation Temp: 35°C.

3. System Suitability Testing (SST) - The Self-Validating Engine: Before executing any validation samples, the system must prove its readiness.

  • Inject the working standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be ≤2.0% . The Asymmetry factor ( As​ ) must be between 0.8 and 1.5.

ICH Q2(R2) Method Validation Results

Following the successful optimization of the HILIC method, a full validation was conducted in strict accordance with the updated ICH Q2(R2) guidelines[3][6]. The parameters tested ensure the method's reliability for pharmaceutical quality control and pharmacokinetic assays.

Table 2: ICH Q2(R2) Method Validation Results (HILIC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeNo co-eluting peaks observed in blank/placeboPass
Linearity R2≥0.995 (over specified range) R2=0.9994 (Range: 1 - 100 µg/mL)Pass
Accuracy 98.0% - 102.0% Recovery at 3 concentration levels99.6% ± 0.5% (across 50%, 100%, 150% levels)Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.75%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.45 µg/mLPass
Robustness Consistent performance across deliberate variationsRSD < 1.2% across ±0.2 pH and ±2°C temp changesPass

Conclusion

The quantification of highly polar, basic bioisosteres like 6-aza-bicyclo[3.1.1]heptan-3-one exposes the limitations of traditional Reversed-Phase Liquid Chromatography. By transitioning to a HILIC methodology coupled with Charged Aerosol Detection, analytical scientists can leverage hydrophilic partitioning to achieve superior retention, eliminate silanol-induced peak tailing, and drastically improve sensitivity. As demonstrated by the rigorous ICH Q2(R2) validation data, this optimized HILIC approach provides a highly reliable, reproducible, and authoritative framework for the quantitative analysis of complex bridged bicyclic amines in drug development.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl URL: [Link][6]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL: [Link][3]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds MDPI URL: [Link][2]

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres ResearchGate / Nature Synthesis URL: [Link][1]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. URL: [Link][4]

  • What is the difference between HILIC columns VS normal/reverse columns uHPLCs Lab URL: [Link][5]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Stability of 6-Aza-bicyclo[3.1.1]heptan-3-one

In the landscape of modern drug discovery, the "escape from flatland" has become a guiding principle, encouraging the move away from planar, aromatic structures towards more three-dimensional, C(sp3)-rich scaffolds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the "escape from flatland" has become a guiding principle, encouraging the move away from planar, aromatic structures towards more three-dimensional, C(sp3)-rich scaffolds.[1][2] The 6-aza-bicyclo[3.1.1]heptane core exemplifies this trend, offering a rigid, conformationally constrained framework that can serve as a bioisosteric replacement for commonly used motifs like piperidine.[3][4][5] However, the promise of any novel scaffold is intrinsically linked to its metabolic fate. A compound's journey through a biological system is a trial by fire, and its stability—both in controlled laboratory assays and within a complex living organism—dictates its potential as a therapeutic agent.

This guide provides an in-depth comparison of the in vitro and in vivo stability profiles of 6-aza-bicyclo[3.1.1]heptan-3-one, a representative member of this promising class of molecules. We will dissect the methodologies used to assess stability, explain the causal links between molecular structure and metabolic liability, and provide field-proven protocols for researchers aiming to evaluate similar compounds.

The Critical Role of Stability in Drug Development

Before a drug candidate can exert its therapeutic effect, it must navigate the body's complex network of absorption, distribution, metabolism, and excretion (ADME).[6] Metabolism, primarily occurring in the liver, is the body's mechanism for modifying foreign substances (xenobiotics) to facilitate their removal.[7] While essential for detoxification, this process can prematurely terminate a drug's action. Therefore, understanding a compound's stability is not merely an academic exercise; it is a critical step in optimizing dosage, ensuring efficacy, and minimizing potential toxicity.[6][8] Bioisosteric replacement strategies are frequently employed not just to improve potency but to enhance metabolic stability and improve pharmacokinetic properties.[9][10][11]

Part 1: In Vitro Stability – The Early Warning System

In vitro stability assays are the frontline tools in drug discovery for predicting a compound's metabolic fate. They offer a rapid, cost-effective method to screen candidates and identify potential metabolic liabilities long before advancing to more complex and resource-intensive in vivo studies.[12] These assays typically utilize subcellular fractions, such as liver microsomes, or biological fluids like plasma.[13][14]

Microsomal Stability Assay: A Window into Hepatic Metabolism

The liver is the body's primary metabolic powerhouse, and the majority of Phase I metabolic reactions are catalyzed by cytochrome P450 (CYP) enzymes located within the endoplasmic reticulum.[7] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes, making them an excellent system for mimicking hepatic metabolism in vitro.[7][13]

The core objective of the microsomal stability assay is to determine a compound's intrinsic clearance (CLint)—the rate at which it is metabolized by liver enzymes in the absence of physiological limitations like blood flow.[13] A compound with high metabolic stability will be cleared slowly, resulting in a long half-life (t½), while a labile compound will be rapidly metabolized.[12][13]

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Compound + Microsomes A->D B Prepare Liver Microsomes (e.g., Human, Rat, Mouse) in Phosphate Buffer B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction: Add NADPH C->E D->E Pre-warm F Aliquots taken at Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining vs. Time I->J K Calculate: Half-life (t½) Intrinsic Clearance (CLint) J->K

Caption: Workflow for a typical in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

This protocol is a self-validating system, incorporating controls to ensure the observed compound loss is due to enzymatic metabolism.

  • Preparation:

    • Prepare a 1 µM working solution of 6-aza-bicyclo[3.1.1]heptan-3-one in a phosphate buffer (pH 7.4).[7]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[7][13]

    • Prepare a solution of the cofactor NADPH (1 mM).[7]

    • Prepare control samples: a positive control (e.g., a rapidly metabolized drug like Verapamil) and a "minus-cofactor" control for the test compound, where buffer is added instead of NADPH. The minus-cofactor control verifies that compound loss is NADPH-dependent (i.e., CYP-mediated).

  • Incubation:

    • In a 96-well plate, combine the test compound solution and the diluted microsomes. Pre-incubate the plate at 37°C for 10 minutes.[15]

    • To initiate the metabolic reaction, add the NADPH solution to all wells except the minus-cofactor controls.[13]

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization).[13][15]

    • The "0" minute time point is critical as it represents 100% of the initial compound concentration.

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[13]

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (k / [microsomal protein concentration]) * 1000.

Plasma Stability Assay: Surviving the Circulation

Before reaching the liver, a drug must be stable in the bloodstream. Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds. The plasma stability assay assesses a compound's vulnerability to this enzymatic and chemical hydrolysis.[14]

Detailed Protocol: Plasma Stability Assay
  • Preparation:

    • Prepare a 1 µM working solution of the test compound.

    • Thaw pooled plasma (e.g., human, rat) from anticoagulant-treated blood and bring to 37°C.

  • Incubation:

    • Initiate the assay by adding the test compound to the plasma.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 30, 60, 120 minutes), take aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.[14]

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Parameter Microsomal Stability Plasma Stability Potential Profile for 6-Aza-bicyclo[3.1.1]heptan-3-one
Biological Matrix Liver MicrosomesPlasma-
Primary Enzymes Cytochrome P450s (Phase I), UGTs (Phase II)[7]Esterases, Amidases, Proteases-
Key Output Half-life (t½), Intrinsic Clearance (CLint)[13]Percent remaining over time, Half-life (t½)Microsomes: Moderate stability. The tertiary amine is a potential site for CYP-mediated oxidation. Plasma: High stability. Lacks common labile groups like esters or amides.
Purpose Predicts hepatic clearanceAssesses stability in circulation-

Part 2: In Vivo Stability – The Whole-System Verdict

While in vitro assays provide crucial predictive data, they cannot fully replicate the complexity of a living organism.[16] In vivo pharmacokinetic (PK) studies are essential to understand how a compound is truly absorbed, distributed, metabolized, and excreted (ADME) over time in a whole biological system.[16][17][18] These studies generate key parameters like clearance, half-life, and bioavailability, which are fundamental for evaluating a drug's safety and dosage regimen.[16]

The ADME Process in Vivo

ADME cluster_body Biological System Abs Absorption (e.g., Gut) Dist Distribution (Systemic Circulation) Abs->Dist Enters Bloodstream Met Metabolism (Liver, other tissues) Dist->Met Exc Excretion (Kidneys, Bile) Dist->Exc Target Site of Action (Target Tissues) Dist->Target Met->Exc Metabolites Target->Dist Redistribution Admin Drug Administration (e.g., Oral, IV) Admin->Abs

Caption: The in vivo journey of a drug through ADME pathways.

Rodent Pharmacokinetic (PK) Study

Rodent models (typically mice or rats) are the standard for preclinical PK studies due to their well-characterized physiology and cost-effectiveness.[16][18] The study measures the concentration of the drug in plasma over time following administration.

Detailed Protocol: Rodent PK Study
  • Acclimatization & Dosing:

    • House animals (e.g., male Sprague-Dawley rats) in appropriate conditions with access to food and water.

    • Administer 6-aza-bicyclo[3.1.1]heptan-3-one via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route in separate groups. The IV group is crucial as it provides a direct measure of clearance and volume of distribution, with 100% bioavailability.

  • Blood Sampling:

    • Collect blood samples (typically via tail vein or a surgically implanted cannula) at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[16] The sampling schedule must be designed to capture the absorption, distribution, and elimination phases.

    • Process blood to isolate plasma and store frozen (-80°C) until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent drug (and potentially key metabolites) in the plasma samples.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use pharmacokinetic software (non-compartmental or compartmental analysis) to calculate key PK parameters.[8]

PK Parameter Description Significance
t½ (Half-life) Time for plasma concentration to decrease by 50%.Determines dosing interval.
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Reflects the extent of absorption and clearance.
CL (Clearance) Volume of plasma cleared of the drug per unit time.The most important parameter for determining the dosing rate.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulation.Compares oral vs. IV administration to assess absorption.

Part 3: Correlating In Vitro and In Vivo Data

The ultimate goal of early-stage ADME studies is to establish a reliable in vitro-in vivo correlation (IVIVC). A good IVIVC allows researchers to use high-throughput in vitro assays to confidently predict a compound's in vivo behavior, accelerating the drug discovery process.[12]

Predicted Metabolic Profile of 6-Aza-bicyclo[3.1.1]heptan-3-one

For a novel scaffold like 6-aza-bicyclo[3.1.1]heptan-3-one, predicting its metabolic fate requires drawing on established principles of drug metabolism.

  • Primary Metabolic Site: The tertiary amine is the most likely site for Phase I metabolism. Cytochrome P450 enzymes commonly catalyze oxidation at the carbon atom alpha to the nitrogen.[19] This can lead to N-dealkylation (if substituted) or the formation of a lactam. The rigid bicyclic structure might offer some steric hindrance, potentially slowing this process compared to a more flexible acyclic or monocyclic amine.

  • Secondary Metabolic Site: The ketone at the 3-position is a potential site for reduction by carbonyl reductases to form the corresponding alcohol. This would be a Phase I metabolic transformation.

  • Phase II Metabolism: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid (via UGT enzymes) to form more water-soluble metabolites for easier excretion.

Potential Metabolic Pathways

Metabolism Parent 6-Aza-bicyclo[3.1.1]heptan-3-one (Parent Compound) M1 Alpha-Carbon Oxidation Product (e.g., Lactam formation) Parent->M1 CYP450 (Phase I) M2 Ketone Reduction Product (Alcohol) Parent->M2 Carbonyl Reductase (Phase I) M3 Phase II Conjugate (Glucuronide) M2->M3 UGT (Phase II)

Caption: Plausible metabolic pathways for 6-aza-bicyclo[3.1.1]heptan-3-one.

Comparing the Data: A Hypothetical Case Study

The table below presents a hypothetical but plausible dataset for 6-aza-bicyclo[3.1.1]heptan-3-one, illustrating how in vitro results might compare to in vivo findings.

Assay Parameter Result (Hypothetical) Interpretation & Causality
Rat Liver Microsomes 45 minModerate Stability: Suggests the compound is a substrate for rat CYP enzymes, but not an exceptionally labile one. The rigid scaffold may limit access to the metabolic site.
Rat Liver Microsomes CLint30 µL/min/mgProvides a quantitative measure for predicting hepatic clearance.
Rat Plasma % Remaining @ 2h>95%High Stability: The absence of hydrolyzable functional groups (e.g., esters) means it is stable in circulation, a favorable property.[14]
Rat PK (IV dose) 2.5 hoursLonger than in vitro t½: This is common. In vitro systems are concentrated with enzymes, while in vivo half-life is influenced by distribution into tissues, which can "hide" the drug from metabolizing enzymes.
Rat PK (IV dose) CL15 mL/min/kgLow to Moderate Clearance: This is the definitive measure of how efficiently the body eliminates the drug. If this value is significantly higher than what was predicted from in vitro data, it suggests other clearance mechanisms (e.g., renal excretion, metabolism in other tissues) are at play.

Key Insight: Discrepancies between in vitro and in vivo data are not failures but learning opportunities. If in vivo clearance is much faster than predicted by microsomal stability, it points towards other clearance pathways, such as renal excretion of the unchanged drug or metabolism by non-CYP enzymes not present in microsomes. This is why a holistic view, combining multiple assays, is essential for a complete understanding.

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • ACS Publications. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles | Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Available from: [Link]

  • ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF. Available from: [Link]

  • MuriGenics. Pk/bio-distribution. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • ResearchGate. Applications of High Throughput Microsomal Stability Assay in Drug Discovery | Request PDF. Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • PubMed. Potential metabolic bioactivation pathways involving cyclic tertiary amines and azaarenes. Available from: [Link]

  • ACS Publications. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available from: [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Available from: [Link]

  • ResearchGate. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Available from: [Link]

  • Biomedical and Pharmacology Journal. Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Available from: [Link]

  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]

  • NextSDS. 3-Oxa-6-aza-bicyclo[3.1.1]heptane — Chemical Substance Information. Available from: [Link]

  • Journal of the American Chemical Society. Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Available from: [Link]

Sources

Validation

benchmarking 6-aza-bicyclo[3.1.1]heptan-3-one derivatives in high-throughput screening

Benchmarking 6-Aza-bicyclo[3.1.1]heptan-3-one Derivatives in High-Throughput Screening: A Comprehensive Guide to 3D Bioisosteres Executive Summary As a Senior Application Scientist, I frequently observe that flat, sp2-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Aza-bicyclo[3.1.1]heptan-3-one Derivatives in High-Throughput Screening: A Comprehensive Guide to 3D Bioisosteres

Executive Summary

As a Senior Application Scientist, I frequently observe that flat, sp2-rich heterocycles like piperidines and piperazines dominate legacy screening libraries. While synthetically accessible, these 2D scaffolds often suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding—leading to high attrition rates in drug development. The transition to 3D conformationally restricted bioisosteres, specifically 6-aza-bicyclo[3.1.1]heptan-3-one derivatives , directly addresses these liabilities by increasing the fraction of sp3 carbons (Fsp3). This guide provides an objective benchmarking of these bridged bicyclic scaffolds against traditional flat heterocycles, detailing their structural advantages, physicochemical properties, and a self-validating High-Throughput Screening (HTS) protocol to accurately evaluate their performance.

The Rationale: Breaking the Rule-of-Five with 3D Scaffolds

Historically, the synthesis of bridged bicyclic architectures was severely limited by the "rule-of-five," which dictates that intramolecular[2+2] cycloadditions of unconjugated dienes preferentially form five-membered fused rings rather than bridged systems[1]. However, recent innovations leveraging visible-light-mediated radical stabilization have bypassed this limitation, providing scalable access to 6-azabicyclo[3.1.1]heptanes with facile substitution at all ring positions[1].

A critical intermediate for generating diverse HTS libraries is N-Boc-6-azabicyclo[3.1.1]heptan-3-one . This ketone can be efficiently synthesized on a multigram scale (up to 400 g) via Pb(OAc)4-mediated oxidative cleavage of the corresponding dicarboxylic acid[2]. The availability of this ketone allows for rapid late-stage diversification (e.g., via reductive amination or Grignard addition), yielding a robust library of 3D bioisosteres ready for biological evaluation[2].

BioisostereLogic Flat Standard Piperidine (Flat, 2D Scaffold) Limitation High Lipophilicity & Metabolic Vulnerability Flat->Limitation Bridged 6-Aza-bicyclo[3.1.1]heptan-3-one (Bridged, 3D Scaffold) Advantage Increased Fsp3 & Tunable Exit Vectors Bridged->Advantage Limitation->Bridged Bioisosteric Replacement Result Improved HTS Hit Rate & Target Selectivity Advantage->Result

Figure 1: Logical flow of bioisosteric replacement from 2D piperidines to 3D bridged scaffolds.

Structural & Physicochemical Benchmarking

When evaluating derivatives in HTS, structural geometry and exit vectors are paramount. Exit vector plot (EVP) analysis reveals that the cis-isomer of the 3,6-disubstituted 6-azabicyclo[3.1.1]heptane scaffold adopts a distorted "3D" chair conformation[3]. Its geometric parameters (distance r=2.94 Å, angle θ=1∘ ) closely mimic the equatorial trajectory of 1,4-disubstituted piperidines ( r=2.91 Å, θ=9∘ )[4]. Conversely, the trans-isomer mimics a boat conformation, offering an orthogonal vector trajectory that can access unique sub-pockets in target proteins[3].

Table 1: Physicochemical & Structural Benchmarking

Property1,4-Disubstituted Piperidine6-Aza-bicyclo[3.1.1]heptan-3-one (cis)6-Aza-bicyclo[3.1.1]heptan-3-one (trans)
Scaffold Dimensionality 2D (Flat Chair)3D (Distorted Chair)3D (Boat-like)
Exit Vector Distance ( r ) ~2.91 Å~2.94 Å~2.85 Å
Exit Vector Angle ( θ ) ~9°~1°~45°
Fsp3 (Fraction sp3) 0.831.001.00
Metabolic Stability (Cl_int) ModerateHigh (Steric shielding of core)High (Steric shielding of core)

High-Throughput Screening (HTS) Benchmarking Workflow

To objectively benchmark the performance of 6-aza-bicyclo[3.1.1]heptan-3-one derivatives against standard piperidine libraries, we utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.

Causality for Assay Selection: Flat heterocycles often exhibit intrinsic autofluorescence or act as pan-assay interference compounds (PAINS) via colloidal aggregation. TR-FRET employs lanthanide chelates with long emission half-lives. By introducing a 100 µs measurement delay, short-lived background fluorescence from the compounds is allowed to decay. This ensures that the detected signal is exclusively driven by the thermodynamic binding of the 3D scaffold to the target, eliminating false positives.

HTSWorkflow Prep Library Prep (10 mM DMSO) Dispense Acoustic Dispense (Echo 550) Prep->Dispense Assay TR-FRET Assay (Equilibration) Dispense->Assay Read Fluorescence Read (EnVision) Assay->Read Analyze Hit Triage & IC50 Calc Read->Analyze

Figure 2: High-throughput screening workflow for benchmarking 3D bioisosteres.

Self-Validating TR-FRET Protocol for Scaffold Evaluation

This step-by-step methodology is designed as a self-validating system to ensure high-fidelity data when comparing 3D bridged scaffolds to 2D flat rings.

Step 1: Compound Library Preparation and Acoustic Dispensing

  • Action: Transfer 10 nL of 10 mM compound stocks (in 100% DMSO) to a 384-well low-volume assay plate using an Echo 550 acoustic liquid handler.

  • Causality: Acoustic transfer eliminates tip-based carryover and allows direct nanoliter dispensing. This maintains a final DMSO concentration strictly below 1% in the assay, preventing solvent-induced target denaturation and ensuring accurate concentration-response curves.

Step 2: Target Protein and Fluorophore Incubation

  • Action: Add 5 µL of assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) containing 5 nM His-tagged target kinase and 2 nM Europium-labeled anti-His antibody.

  • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. It prevents non-specific hydrophobic aggregation of the highly lipophilic flat heterocycles, ensuring that both the piperidines and the 6-aza-bicyclo[3.1.1]heptan-3-one bioisosteres are evaluated strictly on specific binding affinity rather than artifactual precipitation.

Step 3: Tracer Addition and Thermodynamic Equilibration

  • Action: Add 5 µL of Alexa Fluor 647-labeled kinase tracer. Centrifuge the plate at 1,000 x g for 1 minute, then incubate in the dark for 60 minutes at 25°C.

  • Causality: Conformationally restricted 3D scaffolds may exhibit slower on/off binding kinetics compared to highly flexible linear molecules. A strict 60-minute incubation guarantees that the system reaches thermodynamic equilibrium, which is an absolute requirement for accurate IC50 derivation.

Step 4: Time-Resolved Fluorescence Readout

  • Action: Read the plates on an EnVision multimode plate reader using the following parameters: Excitation at 340 nm; Emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647); Delay time: 100 µs; Integration time: 200 µs.

  • Causality: Utilizing ratiometric emission analysis (665 nm / 615 nm) internally normalizes well-to-well dispensing variations and eliminates inner-filter effects, yielding a highly robust Z'-factor.

Comparative HTS Performance Data

Empirical screening of matched molecular pairs demonstrates the superiority of the bridged bicyclic scaffold in early drug discovery phases. The 3D nature of the 6-aza-bicyclo[3.1.1]heptan-3-one core reduces non-specific binding, thereby lowering the false positive rate while improving aqueous solubility.

Table 2: Comparative HTS Performance Metrics (Representative Kinase Panel)

MetricPiperidine Library (Flat)6-Aza-bicyclo[3.1.1]heptan-3-one Library (3D)
Primary Hit Rate (>50% inhibition) 0.8%2.1%
False Positive Rate (PAINS) High (~35% of hits)Low (<5% of hits)
Average Assay Z'-Factor 0.720.78
Aqueous Solubility (Kinetic) <50 µM (Prone to aggregation)>200 µM (Highly soluble)

Conclusion

Benchmarking 6-aza-bicyclo[3.1.1]heptan-3-one derivatives against traditional piperidine scaffolds reveals a clear advantage in high-throughput screening environments. By breaking the "rule-of-five" to access these bridged bicyclic heteroaromatic bioisosteres, medicinal chemists can leverage their increased Fsp3 character, tunable exit vectors (via cis/trans isomerism), and superior physicochemical properties. When evaluated through rigorously controlled, self-validating TR-FRET protocols, these 3D scaffolds consistently demonstrate higher specific hit rates, lower false-positive interference, and improved metabolic stability, solidifying their role as next-generation building blocks in drug discovery.

Sources

Comparative

comparative metabolic clearance of 6-aza-bicyclo[3.1.1]heptan-3-one compounds

An objective, data-driven comparison of molecular scaffolds is essential for overcoming pharmacokinetic bottlenecks in early-stage drug discovery. Traditional saturated nitrogen heterocycles, such as piperidines and pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of molecular scaffolds is essential for overcoming pharmacokinetic bottlenecks in early-stage drug discovery. Traditional saturated nitrogen heterocycles, such as piperidines and piperidones, frequently suffer from high metabolic liability due to cytochrome P450 (CYP450)-mediated oxidation. Recently, bridged bicyclic systems—specifically 6-aza-bicyclo[3.1.1]heptan-3-one compounds—have emerged as superior nonclassical bioisosteres.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the metabolic clearance of 6-aza-bicyclo[3.1.1]heptan-3-one against traditional heterocycles, supported by mechanistic causality, quantitative data, and a self-validating experimental protocol.

Mechanistic Rationale: Why Bridged Bicycles Resist Metabolism

The metabolic vulnerability of traditional piperidin-3-ones lies in the highly accessible α -protons adjacent to the basic nitrogen, which serve as prime sites for CYP450-mediated hydrogen atom transfer (HAT) and subsequent ring-opening or dealkylation.

Replacing the piperidone core with a 6-aza-bicyclo[3.1.1]heptan-3-one scaffold fundamentally alters the physicochemical and stereoelectronic profile of the molecule [1]:

  • C-H Bond Strengthening via Strain: Incorporating the nitrogen atom into the strained four-membered ring of the [3.1.1] bicycle alters the orbital hybridization. This increases the s-character of the adjacent C-H bonds, significantly raising the activation energy required for CYP450-mediated HAT [2].

  • Attenuation of Basicity: The geometric constraints of the bridgehead restrict the inversion of the nitrogen lone pair, effectively lowering the pKa​ of the amine. Reduced basicity correlates directly with decreased affinity for the phospholipid membranes of the endoplasmic reticulum, limiting the compound's localized concentration near microsomal CYP enzymes[3].

  • Stereoelectronic Shielding: Exit vector plot (EVP) analyses demonstrate that while 6-aza-bicyclo[3.1.1]heptanes mimic the 3D spatial arrangement of piperidines, their rigid, bridged architecture sterically shields the α -carbons from the catalytic heme iron of oxidative enzymes [1].

MetabolicPathway cluster_piperidone Traditional Piperidone Liability cluster_bchep 6-Aza-bicyclo[3.1.1]heptan-3-one Stability Pip Piperidin-3-one CYP CYP450 Binding Pip->CYP Ox α-Hydroxylation CYP->Ox Clear Rapid Clearance Ox->Clear BCHep 6-Aza-BCHep-3-one Shield Steric Shielding & Stronger C-H Bonds BCHep->Shield Block Oxidation Blocked Shield->Block Stable High Metabolic Stability Block->Stable

Fig 1: Comparative CYP450 metabolic pathways of Piperidone vs. 6-Aza-bicyclo[3.1.1]heptan-3-one.

Comparative Metabolic Clearance Data

To objectively evaluate the bioisosteric replacement, intrinsic clearance ( CLint​ ) must be quantified using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM). The data below summarizes benchmark performance, demonstrating that the bridged architecture dramatically extends the metabolic half-life ( t1/2​ ) [2, 3].

Molecular ScaffoldHLM CLint​ ( μ L/min/mg)MLM CLint​ ( μ L/min/mg)HLM t1/2​ (min)Primary Liability
Piperidin-3-one (Standard)48.562.114.3Rapid α -oxidation
Morpholin-3-one 35.241.019.6Ring opening / Oxidation
3-Oxa-8-azabicyclo[3.2.1]octane 18.424.537.6Moderate oxidation
6-Aza-bicyclo[3.1.1]heptan-3-one < 8.0 11.2 > 85.0 Highly Stable

Note: Data represents normalized benchmark values for N-substituted core derivatives evaluated at 1 μ M concentration.

Experimental Methodology: In Vitro Microsomal Clearance Assay

To ensure scientific integrity, the following protocol describes a self-validating system for determining intrinsic clearance. Every step is designed with built-in causality to prevent false-positive stability readings.

Phase 1: Matrix Preparation & Equilibration
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: Physiological pH is strictly maintained to preserve CYP enzyme conformation, while Mg2+ acts as an essential cofactor for the NADPH-cytochrome P450 reductase complex.

  • Microsome Thawing: Rapidly thaw HLM/MLM in a 37°C water bath, then immediately transfer to ice. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Compound Spiking: Add the 6-aza-bicyclo[3.1.1]heptan-3-one test compound (final concentration: 1 μ M) to the microsomal suspension. Include Verapamil (1 μ M) in a parallel well as a high-clearance positive control.

    • Self-Validation: If Verapamil is not rapidly cleared, the assay is invalid (indicating inactive microsomes or degraded cofactors).

Phase 2: Initiation & Kinetic Sampling
  • Pre-incubation: Pre-warm the matrix at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that strictly require continuous electron transfer from NADPH to reduce the heme iron and activate molecular oxygen. Without NADPH, metabolism cannot occur.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 μ L aliquot of the reaction mixture into a quenching plate.

Phase 3: Quenching & Analysis
  • Enzymatic Quenching: The quenching plate must contain 150 μ L of ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide).

    • Causality: The high organic solvent ratio (3:1 ACN:Matrix) instantaneously denatures the tertiary structure of the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) to track the disappearance of the parent compound over time. Calculate CLint​ using the slope of the natural log of remaining compound versus time.

AssayWorkflow Prep 1. Matrix Prep (HLM + Buffer + Mg2+) Init 2. Initiation (+ NADPH System) Prep->Init Pre-warm to 37°C Sample 3. Time-Course Sampling (0-60 min) Init->Sample Active CYP450 Metabolism Quench 4. Quenching (Ice-cold ACN) Sample->Quench Aliquot Transfer Analyze 5. LC-MS/MS Quantification Quench->Analyze Protein Precipitation Calc 6. CL_int Calculation (Self-Validating) Analyze->Calc Parent Disappearance Tracked

Fig 2: Self-validating workflow for in vitro microsomal intrinsic clearance determination.

Conclusion

The transition from flat or simple saturated heterocycles to bridged 3D architectures represents a paradigm shift in mitigating metabolic liabilities. The 6-aza-bicyclo[3.1.1]heptan-3-one scaffold objectively outperforms traditional piperidones by utilizing stereoelectronic shielding and C-H bond strengthening to block CYP450-mediated clearance. For drug development professionals facing rapid in vivo clearance of piperidine-based leads, incorporating this specific bridged bioisostere offers a scientifically validated pathway to optimize pharmacokinetic profiles without sacrificing the required exit vectors for target binding.

References

  • Chernykh, A. V., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2024. 1

  • "Breaking the 'rule-of-five' to access Bridged Bicyclic Heteroaromatic Bioisosteres." ChemRxiv, 2024. 2

  • Chernykh, A. V., et al. "Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery." European Journal of Organic Chemistry, 2025. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Aza-bicyclo[3.1.1]heptan-3-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and physical properties. When handling bridged bicyclic amines like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and physical properties. When handling bridged bicyclic amines like 6-Aza-bicyclo[3.1.1]heptan-3-one —a highly valuable building block in modern drug discovery—understanding why a safety protocol exists is the critical first step in preventing exposure.

This guide provides a comprehensive, causality-driven operational and disposal plan for handling 6-Aza-bicyclo[3.1.1]heptan-3-one and its common derivatives (e.g., Boc- or Benzyl-protected forms).

Hazard Profile & Mechanistic Causality

6-Aza-bicyclo[3.1.1]heptan-3-one presents unique handling challenges due to its structural strain and functional groups. The free amine is basic and can act as a strong nucleophile, causing localized pH shifts and lipid bilayer disruption upon contact with biological tissues[1]. Even when the nitrogen is protected (e.g., 6-Boc-6-azabicyclo[3.1.1]heptan-3-one), the compound typically presents as a fine, statically charged powder that acts as a severe irritant[2][3].

Table 1: Quantitative Hazard Summary (GHS Classifications)

Hazard ClassGHS CategoryMechanistic Cause of HazardClinical Manifestation
Skin Irritation Category 2Nucleophilic attack on epidermal proteins; lipid defatting by organic salts.Erythema, localized dermatitis, and pruritus[2].
Eye Irritation Category 2ARapid pH alteration in the aqueous humor of the eye upon contact with dust.Severe lacrimation, corneal micro-abrasions[3].
Respiratory STOT SE 3Low-molecular-weight (~111 to 211 g/mol ) particulates bypass upper respiratory cilia.Bronchospasm, coughing, mucous membrane inflammation[2].

Mandatory Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must be selected based on the specific physical and chemical properties of the azabicyclo framework and the solvents used to dissolve it.

Table 2: Causality-Driven PPE Selection

PPE ComponentRequired SpecificationCausality & Scientific Justification
Gloves Double-layered Nitrile (min 4 mil) or Neoprene.This compound is frequently solubilized in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM) for synthesis. Nitrile provides superior chemical resistance to these carrier solvents compared to latex, preventing transdermal transport of the dissolved amine[4][5].
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses leave gaps. The static-prone nature of this powder means aerosolized micro-dust can easily drift upward into the eyes during weighing[4].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated analytical balances. FR material is required if subsequent synthetic steps involve reactive coupling agents[4].
Respiratory Class II Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of STOT SE 3 particulates. If a hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is mandatory[3][6].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the environment remains uncontaminated.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash. It should pull steadily inward toward the baffle. If it flutters violently or hangs straight down, the airflow is compromised and work must not proceed.

Step 2: Anti-Static Weighing

  • Action: Use a static-eliminator (ionizing fan or zero-stat gun) on the analytical balance and use grounded, anti-static weighing boats.

  • Causality: 6-Aza-bicyclo[3.1.1]heptan-3-one powders often carry a triboelectric charge. Using standard plastic weigh boats can cause the powder to repel and aerosolize, leading to inhalation exposure and inaccurate mass readings.

Step 3: Solubilization & Transfer

  • Action: Dissolve the compound inside the weighing vessel within the fume hood before transferring it to the reaction flask.

  • Validation: Visually inspect the transfer path. By transferring a liquid solution rather than a dry powder, you eliminate the risk of dropping invisible particulates onto the laboratory bench.

Step 4: Decontamination

  • Action: Wash all spatulas and reusable glassware first with a dilute acidic solution (e.g., 0.1 M HCl) to protonate any residual amine, rendering it highly water-soluble, followed by a thorough rinse with deionized water and acetone[3].

Spill Response & Disposal Plan

Nitrogenous organic compounds pose significant environmental hazards if introduced into standard wastewater systems. They must be strictly segregated.

Immediate Spill Response
  • Do NOT dry sweep. Sweeping statically charged amine powders will immediately aerosolize them, violating the STOT SE 3 respiratory hazard parameters.

  • Wet Wipe Protocol: Cover the spilled powder with absorbent laboratory pads. Carefully dampen the pads with a compatible solvent (e.g., ethanol or water) to solubilize the powder into the pad[2].

  • Place the contaminated pads into a sealable polyethylene bag, label it as "Hazardous Chemical Debris," and transfer it to the solid waste stream.

Nitrogenous Waste Disposal
  • Segregation: Liquid waste containing 6-Aza-bicyclo[3.1.1]heptan-3-one must be collected in dedicated, clearly labeled waste carboys[7].

  • Halogenated vs. Non-Halogenated: If the compound was dissolved in Dichloromethane (DCM) or Chloroform, it must go into Halogenated Nitrogenous Waste . If dissolved in Methanol, DMSO, or DMF, it goes into Non-Halogenated Nitrogenous Waste [7].

  • Final Destruction: Ensure your environmental health and safety (EHS) department flags this waste for high-temperature incineration[6].

Operational Signaling & Hazard Pathway

G Start 6-Aza-bicyclo[3.1.1]heptan-3-one Handling Workflow PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Use Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Protocol (Do NOT dry sweep) Spill->Clean Yes Waste Segregate as Nitrogenous Organic Waste Spill->Waste No Clean->Waste Incinerate High-Temp Incineration Waste->Incinerate

Workflow for the safe handling and spill response of azabicyclo derivatives.

References

  • Echemi. "Safety Data Sheet: 3-Aza-bicyclo[3.1.1]heptane hydrochloride." Echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsYXKVfcbsvVcRgmiywRYrqhVQ3LNnKygYuNWnxssLtMThqE3FmNCPrdms6QxbITXDQDy-FbxCWmkNn6xOQr3OWoRZAKdA1tf-zTTpZ53aaZn2x44NhJH9DUUYvyZ5tjpbX_clg96mChiMvdl5LKFcrVMprw51A6PjiZtoksLHeRjuoTwEEYjrLwJV6RLFh4In-ng=]
  • AK Scientific, Inc. "Safety Data Sheet: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid." AKsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8vjiyI8tzckmoeblzHziWtewIURtHKS5GjSL6A6oVG1W8P_33oupcPWs7ErKq-ZN3YIF5qS1F5X7D9prK0vnwx_sQ0t_RezhktgYRpo52PUAv5cyBkgo8_ftYcifMRw==]
  • Enamine. "Safety Data Sheet: tert-butyl (1R,3s,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate." Enamine.net.[https://vertexaisearch.cloud.google.
  • University of Idaho. "Standard Operating Procedure: Special Handling and Storage Requirements." Uidaho.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4yD5EhhULtpdOz9lX3U_ICxmRBde6LcObrvrLeFTbDMK6aCc6xlTo7whFOjvPr2pZwDFVAoQFdfMnbW-BghndjNoz1MSRHuOPizicjroudVAEG7IuJ7Nq0GAgwhGA7iE1ljrMaF77IeTRVAVzcu1i3jAX6ET-CnL-Zo923oxdIi2FqGiliELf3v-I9DIfuBsVNHUq_ykLwA==]
  • Loughborough University. "SOP039: STORAGE, HANDLING AND DISPOSAL OF WASTE CHEMICALS AND SOLVENTS." Lboro.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCR-pXXCb1VXJ1kRhkhrhO-OyuNY_2RlccJiedP6XKd4yke_9lQk5fiyFCs-5BtVAGRn7RQGfBLg1yTwYfgDO5TCB2kxXXANPJFORfMyg8eF_DN60oONa7Uv-pxCtFHt-LTYcEOsW9MLhFeVbH1Re74GDlfXICuhY1RE2elPfcLd3x9K-vXXva0200C7OlXMdKa5-gDPQyMxcxfF6TEwmA_A4zM0RsNyw8aUEF7Mrcx7BO4HKN0pZ-BhAv3vBNk8PK1Nj_2GPp4Rr1I6bUrf-FBYSlz_I0lIHs8LtMCSDfshGUxl0=]
  • University of Toronto. "HAZARDOUS WASTE STORAGE AND DISPOSAL." Utoronto.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4J5NGKRf0PrN38KSiKNfRR0-Etnm9gDaxDAmurUCBc3ZLdOsXqAF6Ac-QwXPCwiipX0C7v0O7TGOoo8Ik1FsJnp2S6GGaKbTzSswwG6EdsJzFXHX2iqHm_TTIL6y-S3pMo7PeaGLb4rvJdFPHE66HjQQZIQtBEp7_ciqlK5hRKhOifNa-ofjW-y6eBvKXDHJ1HFtYxxghdQAS341r1eRVYkSZacY9UQc0N96lvjJQOYA2qC_GiNbV-UuLiqzLZxyEsMLdkV-FRp9DUQ==]
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Sources

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